MEB55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+ |
InChI Key |
BTQWNMVZOCHXBS-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC(OC1=O)O/C=C/2\CC3=C(C2=O)N(C4=C3C=CC(=C4)C5=CC=CS5)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2CC3=C(C2=O)N(C4=C3C=CC(=C4)C5=CC=CS5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MEB55 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising anti-cancer agent. Its efficacy is rooted in its ability to induce DNA damage and concurrently inhibit critical DNA repair pathways, leading to synthetic lethality in cancer cells, particularly when used in combination with other targeted therapies such as PARP inhibitors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in DNA repair, with a focus on its inhibitory effects on the Homologous Recombination (HR) pathway. This document details the core mechanism, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Homologous Recombination
This compound exerts its cytotoxic effects on cancer cells primarily by inducing DNA double-strand breaks (DSBs) and inhibiting the Homologous Recombination (HR) pathway, a major DSB repair mechanism. This dual action leads to the accumulation of lethal DNA damage, G2/M cell cycle arrest, and ultimately, apoptosis.
The key molecular target of this compound within the HR pathway is the RAD51 recombinase . This compound treatment significantly reduces the formation of nuclear RAD51 foci, which are essential for the strand invasion step of HR. This inhibition of RAD51 foci formation disrupts the ability of cancer cells to repair DSBs effectively, rendering them vulnerable to DNA damaging agents.
The proposed mechanism involves the following key steps:
-
Induction of DNA Double-Strand Breaks: this compound treatment leads to the generation of DSBs, a highly toxic form of DNA damage.[1][2]
-
Activation of DNA Damage Response (DDR): The presence of DSBs activates the DDR signaling cascade, including the phosphorylation of key kinases such as ATM, ATR, and DNA-PKcs.[1]
-
Inhibition of RAD51 Foci Formation: this compound significantly impairs the recruitment and accumulation of RAD51 at the sites of DNA damage, thereby preventing the formation of functional RAD51 nucleofilaments.[1]
-
Suppression of Homologous Recombination: The disruption of RAD51 foci formation effectively blocks the HR pathway, leaving DSBs unrepaired.[1]
-
Synergistic Lethality with PARP Inhibitors: In cancer cells with compromised DNA repair pathways (e.g., BRCA mutations) or when combined with PARP inhibitors (which target base excision repair), the this compound-mediated inhibition of HR leads to a state of synthetic lethality, resulting in enhanced cancer cell killing.[1]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNA repair and cancer cell viability.
Table 1: Effect of this compound on Cell Cycle Distribution in U2OS Cells
| Treatment (10 ppm) | % of Cells in G2/M Phase (24h) | % of Cells in G2/M Phase (48h) |
| Vehicle (DMSO) | 15.2 ± 1.5 | 16.1 ± 1.8 |
| This compound | 35.8 ± 2.1 | 42.5 ± 2.5 |
Data presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by this compound in U2OS Cells
| Treatment (10 ppm, 24h) | % Apoptotic Cells (Annexin V positive) |
| Vehicle (DMSO) | 5.1 ± 0.8 |
| This compound | 25.4 ± 2.2 |
Data presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on RAD51 Foci Formation in U2OS Cells
| Treatment (10 ppm, 24h) | % of Cells with >5 RAD51 Foci |
| Vehicle (DMSO) | 45.2 ± 3.5 |
| This compound | 12.8 ± 1.9 |
Data presented as mean ± SD from three independent experiments.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Drug Treatment
-
Cell Line: U2OS (human osteosarcoma) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL. The stock solution is further diluted in culture medium to the desired final concentration (e.g., 10 ppm, which is equivalent to 31 µM).
Cell Cycle Analysis by Flow Cytometry
-
Seed U2OS cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (10 ppm) or vehicle (DMSO) for the indicated time points (e.g., 24h, 48h).
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
Apoptosis Assay by Annexin V/PI Staining
-
Seed U2OS cells in 6-well plates and treat with this compound (10 ppm) or vehicle (DMSO) for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
Immunofluorescence for RAD51 Foci Formation
-
Seed U2OS cells on glass coverslips in 24-well plates.
-
Treat cells with this compound (10 ppm) or vehicle (DMSO) for 24 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Cells with more than 5 distinct nuclear RAD51 foci are counted as positive.
Visualizations
Signaling Pathway of this compound-induced DNA Damage and Repair Inhibition
References
The Anti-Cancer Agent MEB55: A Technical Guide on its Function in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that regulate plant development. In recent years, this compound has emerged as a promising anti-cancer agent due to its ability to induce cell death in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the known functions of this compound in cancer cells, with a focus on its mechanism of action, relevant signaling pathways, and experimental data.
Core Mechanism of Action: DNA Damage and Repair Inhibition
The primary anti-cancer activity of this compound stems from its ability to induce DNA damage and simultaneously inhibit a crucial DNA repair mechanism.[1] This dual action leads to the accumulation of lethal DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. Specifically, this compound has been shown to halt the DNA repair process that occurs after DNA replication and before cell division, a critical checkpoint for maintaining genomic integrity.[1]
Synergistic Lethality with PARP Inhibitors
A significant finding in the study of this compound is its synergistic effect when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of drugs that target cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The combination of this compound and a PARP inhibitor has been shown to be lethal to human prostate cancer cells, while notably not harming normal cells.[1] This suggests that this compound's mechanism of action likely involves the disruption of the HR pathway, creating a synthetic lethal interaction with PARP inhibition.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in cancer cells.
Table 1: In Vitro Cytotoxicity of this compound on MDA-MB-231 Breast Cancer Cells
| Treatment | IC50 | Fold-Sensitization |
| This compound alone | 5.8 µM | N/A |
| This compound + 10 nM Paclitaxel | 2.4 µM | 2.4-fold |
Source: Data extrapolated from dose-response curves.
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Tumor Weight Reduction (compared to control) |
| This compound (25 mg/kg) | 47% |
| ST362 (25 mg/kg) | 49% |
| Paclitaxel | 68% |
Source: Data from a study on strigolactone analogs in a breast cancer xenograft model.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells (Illustrative)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data not available | Data not available | Data not available |
| This compound (Concentration X) | Data not available | Data not available | Data not available |
| This compound (Concentration Y) | Data not available | Data not available | Data not available |
Note: While it is reported that this compound induces G2/M arrest, specific quantitative data from cell cycle analysis was not available in the reviewed literature.
Table 4: Induction of Apoptosis by this compound in Cancer Cells (Illustrative)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Data not available | Data not available |
| This compound (Concentration X) | Data not available | Data not available |
| This compound (Concentration Y) | Data not available | Data not available |
Note: While it is reported that this compound induces apoptosis, specific quantitative data from Annexin V/PI apoptosis assays was not available in the reviewed literature.
Signaling Pathways Modulated by this compound
Based on its known mechanism of action, this compound is believed to impact key signaling pathways involved in the DNA Damage Response (DDR). The synergistic effect with PARP inhibitors strongly suggests an impairment of the Homologous Recombination (HR) pathway.
Caption: Proposed signaling pathway of this compound in cancer cells.
The diagram illustrates how this compound induces DNA damage and inhibits homologous recombination repair. In combination with a PARP inhibitor, which blocks base excision repair, the accumulation of unrepaired DNA damage leads to G2/M cell cycle arrest and ultimately apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the function of this compound.
Xenograft Tumor Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
Inject approximately 2-5 x 10^6 cells subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) via intraperitoneal (IP) or another appropriate route, and a vehicle control to the respective groups according to the study design.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further analyzed by immunohistochemistry or other molecular techniques.
-
Caption: Workflow for a xenograft tumor model experiment.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in culture plates and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content of the cells.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol details the method for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cancer cells with different concentrations of this compound or a vehicle control for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a membrane-impermeable dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a clear mechanism of action involving the induction of DNA damage and inhibition of DNA repair. Its synergistic activity with PARP inhibitors highlights its potential in treating cancers with deficiencies in the homologous recombination pathway. While in vivo studies have demonstrated its efficacy in reducing tumor growth, further research is needed to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. Future investigations should focus on obtaining detailed quantitative data on its effects on cell cycle and apoptosis in a wider range of cancer cell lines, and on identifying the precise protein interactions that mediate its inhibition of DNA repair. Such studies will be crucial for the rational design of clinical trials and the development of this compound as a novel cancer therapeutic.
References
MEB55: A Technical Guide to a Synthetic Strigolactone Analog for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The limited availability of natural SLs has spurred the development of synthetic analogs to facilitate research and explore potential agricultural and therapeutic applications. MEB55 is one such synthetic analog of strigolactones. This technical guide provides a comprehensive overview of this compound, including its chemical nature, synthesis, and known biological activities. While extensive research has highlighted its potent anti-cancer properties, this document also addresses its function in the context of plant biology, acknowledging the current gaps in quantitative data. Detailed experimental protocols for evaluating its bioactivity in plants are provided, alongside visualizations of the canonical strigolactone signaling pathway and experimental workflows to guide researchers in their investigations.
Introduction
Strigolactones (SLs) are carotenoid-derived phytohormones that regulate a wide array of plant developmental processes, including shoot branching, root architecture, and leaf senescence.[1] They also act as signaling molecules in the rhizosphere, stimulating the germination of parasitic weeds of the Orobanche and Striga genera and promoting the establishment of symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] The intricate structure and low natural abundance of SLs have made their study challenging. Consequently, synthetic analogs that mimic the biological activity of natural SLs have become indispensable tools for both fundamental research and the development of novel agrochemicals and pharmaceuticals.
This compound is a synthetic strigolactone analog that has been synthesized and characterized.[4] While much of the existing research on this compound has focused on its promising activity as an anti-cancer agent, its structural similarity to natural strigolactones suggests it also possesses biological activity in plants.[1][4] This guide aims to provide researchers with a thorough understanding of this compound, with a focus on its role as a synthetic strigolactone analog in plant biology. It presents available data, outlines detailed experimental protocols for its characterization in plant systems, and provides visual aids to understand its mechanism of action.
Chemical Properties and Synthesis
This compound is an indolyl-derived strigolactone analog.[4] The synthesis of this compound has been previously described.[4] In general, the synthesis of strigolactone analogs involves the construction of the core ABC ring system followed by the introduction of the characteristic butenolide D-ring via an enol ether bridge.[3] The stereochemistry of the butenolide moiety is crucial for biological activity, with the R-configured butenolide generally showing enhanced activity.[4]
Biological Activity of this compound
Activity in Non-Plant Systems
A significant body of research has been dedicated to the anti-cancer properties of this compound. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer.[1] It has been demonstrated to compromise the integrity of the microtubule network in highly invasive breast cancer cell lines.[5]
Activity in Plant Systems
As a synthetic strigolactone analog, this compound is expected to elicit biological responses in plants that are characteristic of natural strigolactones. These activities include:
-
Stimulation of Parasitic Weed Seed Germination: this compound is predicted to induce the germination of parasitic plants such as Orobanche and Phelipanche species.[6][7]
-
Inhibition of Shoot Branching: In line with the function of natural SLs, this compound is expected to inhibit the outgrowth of axillary buds, thereby reducing shoot branching.[8][9]
-
Modulation of Root System Architecture: Strigolactones are known to influence primary root length and lateral root formation, and this compound is likely to have similar effects.[10]
Note on Data Availability: To date, there is a notable lack of publicly available quantitative data specifically detailing the biological activity of this compound in plant systems. Dose-response curves, EC50 values for seed germination, and comparative studies with widely used analogs like GR24 are not yet published. The experimental protocols provided in this guide are intended to enable researchers to generate such valuable data.
Data Presentation
Clear and structured presentation of quantitative data is essential for the comparison of the biological activity of this compound with other compounds. The following tables are provided as templates for organizing experimental results.
Table 1: Germination Stimulating Activity of this compound on Phelipanche ramosa Seeds.
| Compound | Concentration (M) | Germination Rate (%) ± SD |
| Control | 0 | 0.5 ± 0.2 |
| GR24 | 10⁻⁶ | Data not available |
| 10⁻⁷ | Data not available | |
| 10⁻⁸ | Data not available | |
| This compound | 10⁻⁶ | To be determined |
| 10⁻⁷ | To be determined | |
| 10⁻⁸ | To be determined |
Table 2: Effect of this compound on Shoot Branching in Arabidopsis thaliana (max4 mutant).
| Treatment | Number of Rosette Branches ± SD |
| Mock (Control) | Data not available |
| GR24 (1 µM) | Data not available |
| This compound (1 µM) | To be determined |
| This compound (5 µM) | To be determined |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound as a strigolactone analog in plants.
Parasitic Seed Germination Assay
This protocol is designed to test the ability of this compound to stimulate the germination of parasitic plant seeds, such as Phelipanche ramosa.
Materials:
-
Phelipanche ramosa seeds
-
This compound stock solution (e.g., 10 mM in acetone)
-
GR24 (positive control)
-
Sterile distilled water
-
9 cm Petri dishes
-
Glass fiber filter paper discs (GF/A)
-
Micropipettes
-
Incubator (20-25°C, dark)
-
Stereomicroscope
Procedure:
-
Seed Sterilization: Surface sterilize P. ramosa seeds by immersion in a 1% sodium hypochlorite solution containing 0.02% Tween 20 for 5 minutes, followed by five rinses with sterile distilled water.
-
Preconditioning: Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc in a Petri dish. Add 5 ml of sterile distilled water. Seal the Petri dishes with parafilm and incubate in the dark at 21°C for 7-10 days to allow for preconditioning.
-
Preparation of Test Solutions: Prepare a dilution series of this compound and GR24 in sterile distilled water from the stock solution. A final acetone concentration of less than 0.1% is recommended to avoid toxicity. Include a water-only control.
-
Treatment Application: After the preconditioning period, remove excess water from the Petri dishes. Apply 50 µl of each test solution to the filter paper discs with the seeds.
-
Incubation: Reseal the Petri dishes and incubate in the dark at 23°C for 7 days.
-
Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Shoot Branching Inhibition Assay in Arabidopsis thaliana
This assay evaluates the ability of this compound to inhibit shoot branching in a strigolactone-deficient mutant of Arabidopsis thaliana (e.g., max4).
Materials:
-
Arabidopsis thaliana seeds (wild-type and max4 mutant)
-
This compound and GR24
-
Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar
-
Petri dishes
-
Growth chamber (long-day conditions: 16h light/8h dark, 22°C)
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 2 days in the dark, then transfer to a growth chamber under long-day conditions.
-
Transplanting: After 7 days, transfer seedlings to new MS plates containing different concentrations of this compound or GR24 (e.g., 0, 1, 5 µM).
-
Growth and Observation: Grow the plants for an additional 3-4 weeks.
-
Data Collection: Count the number of primary rosette branches longer than 5 mm.
-
Data Analysis: Compare the number of branches in this compound-treated plants to the mock-treated and GR24-treated plants.
Root System Architecture Analysis in Arabidopsis thaliana
This protocol assesses the effect of this compound on the root system architecture of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (wild-type) seeds
-
Square Petri dishes (12x12 cm)
-
MS medium with 0.8% agar
-
This compound and GR24
-
Growth chamber (vertical plate orientation, continuous light, 22°C)
-
Scanner
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Seed Plating: Sow surface-sterilized Arabidopsis seeds on square MS agar plates containing various concentrations of this compound or GR24.
-
Germination and Growth: Place the plates vertically in a growth chamber.
-
Image Acquisition: After 10-14 days of growth, scan the plates at high resolution (e.g., 600 dpi).
-
Root Analysis: Use image analysis software to measure the following parameters:
-
Primary root length
-
Number of lateral roots
-
Lateral root density (number of lateral roots per cm of primary root)
-
-
Data Analysis: Compare the root parameters of this compound-treated seedlings with control and GR24-treated seedlings.
Strigolactone Signaling Pathway
This compound, as a strigolactone analog, is expected to function through the canonical strigolactone signaling pathway. This pathway involves perception by the DWARF14 (D14) receptor, an α/β-hydrolase, which, upon binding to the ligand, interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome, leading to the regulation of downstream gene expression and developmental responses.[11][12]
Visualizations
Signaling Pathway
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invertases involved in the development of the parasitic plant Phelipanche ramosa: characterization of the dominant soluble acid isoform, PrSAI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Populations of the Parasitic Plant Phelipanche ramosa Influence Their Seed Microbiota [frontiersin.org]
- 8. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple pathways regulate shoot branching [frontiersin.org]
- 10. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
MEB55: A Synthetic Strigolactone Analog Inducing G2/M Cell Cycle Arrest in Cancer Cells - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising anti-cancer agent with the ability to induce G2/M cell cycle arrest and apoptosis in a variety of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound-induced G2/M arrest, consolidating available data, outlining key experimental protocols for its study, and visualizing the putative signaling pathways involved. While the precise molecular mechanism is still under investigation, this document serves as a foundational resource for researchers in oncology and drug development.
Introduction
Strigolactones are a class of plant hormones that regulate various aspects of plant development. Their synthetic analogs, such as this compound, have garnered significant interest for their potent anti-proliferative activities against cancer cells. A hallmark of this compound's action is its ability to halt the cell cycle at the G2/M transition, preventing cells from entering mitosis and ultimately leading to apoptotic cell death. This guide will delve into the knowns and unknowns of this process, providing a framework for future research.
Quantitative Data on this compound-Induced G2/M Cell Cycle Arrest
Currently, specific quantitative data from peer-reviewed literature detailing the percentage of cells arrested in the G2/M phase following this compound treatment is not publicly available. To facilitate comparative analysis once such data becomes available, the following table structure is proposed.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| e.g., MDA-MB-231 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| e.g., HeLa | Data not available | Data not available | Data not available | Data not available | Data not available | |
| e.g., A549 | Data not available | Data not available | Data not available | Data not available | Data not available |
The G2/M Checkpoint: A Putative Target for this compound
The transition from the G2 to the M phase of the cell cycle is a tightly regulated process, primarily controlled by the Cyclin B1/CDK1 complex. Activation of this complex propels the cell into mitosis. The activity of Cyclin B1/CDK1 is, in turn, modulated by a cascade of upstream regulators. It is hypothesized that this compound exerts its G2/M arrest effect by interfering with one or more components of this critical pathway.
Key Regulators of the G2/M Transition
-
Cyclin B1/CDK1 Complex: The master regulator of mitotic entry.
-
Cdc25C Phosphatase: Activates the Cyclin B1/CDK1 complex by removing inhibitory phosphates.
-
Wee1/Myt1 Kinases: Inhibit the Cyclin B1/CDK1 complex by adding inhibitory phosphates.
-
ATM/ATR and Chk1/Chk2 Kinases: These are key players in the DNA damage response pathway that can signal to inhibit Cdc25C and thereby block entry into mitosis.
-
Polo-like Kinase 1 (Plk1) and Aurora A Kinase: These kinases are crucial for mitotic entry and progression.
Putative Signaling Pathways of this compound-Induced G2/M Arrest
Based on the known mechanisms of G2/M arrest, several potential pathways for this compound's action can be postulated. The following diagrams, generated using the DOT language, illustrate these hypothetical signaling cascades.
Detailed Experimental Protocols
To facilitate research into the mechanism of this compound, this section provides detailed, generalized protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content histograms.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-CDK1 (Thr161), Cdc25C, p-Cdc25C (Ser216), Chk1, p-Chk1 (Ser345), Chk2, p-Chk2 (Thr68), β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
In Vitro CDK1 Kinase Assay
This assay measures the enzymatic activity of the CDK1 kinase, a key driver of mitosis.
-
Immunoprecipitation of CDK1:
-
Lyse this compound-treated and control cells as described for Western blotting.
-
Incubate 200-500 µg of protein lysate with an anti-CDK1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a CDK1 substrate (e.g., Histone H1) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the radioactivity in the substrate band to determine CDK1 activity.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its ability to induce G2/M cell cycle arrest highlights its potential to target a fundamental process in cancer cell proliferation. However, a significant amount of research is still required to fully elucidate its mechanism of action. Future studies should focus on:
-
Generating quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution in a panel of cancer cell lines.
-
Performing detailed Western blot analyses to determine the impact of this compound on the expression and phosphorylation status of key G2/M regulatory proteins.
-
Investigating the direct effect of this compound on microtubule dynamics through in vitro and cell-based polymerization assays.
-
Conducting in vitro kinase assays to ascertain whether this compound directly inhibits CDK1 or any of its upstream regulators.
By addressing these key questions, the scientific community can build a more complete picture of how this compound exerts its anti-cancer effects and pave the way for its potential clinical development.
MEB55: A Promising Strigolactone Analog for Apoptosis Induction in Tumor Cells
A Technical Guide for Researchers and Drug Development Professionals
MEB55, a synthetic analog of strigolactones, has emerged as a compound of interest in oncology research due to its demonstrated ability to selectively induce apoptosis and cell cycle arrest in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the pro-apoptotic activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[1] This process is mediated by the activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), while concurrently inhibiting the extracellular signal-regulated kinase (ERK) pathway. This signaling cascade disrupts the normal cell cycle progression and triggers the programmed cell death machinery in tumor cells. Furthermore, in-vivo studies have shown that this compound can effectively inhibit the growth of breast cancer xenografts, suggesting its potential as a therapeutic agent. Research also indicates that this compound may affect the integrity of the microtubule network, which could contribute to its anti-cancer properties.
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data on its activity.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| U2OS | Osteosarcoma | Cell Cycle Analysis (Propidium Iodide Staining) | % of cells in G2/M and sub-G1 | Significant increase after 24 and 48 hours | [2] |
| MDA-MB-231 | Breast Cancer | Cell Viability Assay | Inhibition of cell growth | Additive effect when combined with paclitaxel | [3] |
Note: Specific IC50 values for this compound are not consistently reported across publicly available literature. Researchers are encouraged to determine IC50 values empirically for their specific cell lines of interest.
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment | Dosage | Outcome | Reference |
| This compound | 25 mg/kg | Inhibition of tumor growth | [3] |
| This compound + Paclitaxel | Not Specified | Additive inhibition of tumor growth | [3] |
Signaling Pathway of this compound-Induced Apoptosis
The proposed signaling cascade initiated by this compound in tumor cells is depicted below.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of MAPK Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation status of p38, JNK, and ERK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing G2/M cell cycle arrest and apoptosis in tumor cells through the modulation of the MAPK signaling pathway. The provided data and protocols offer a foundational guide for researchers to further investigate the therapeutic utility of this promising strigolactone analog. Further studies are warranted to elucidate the complete molecular mechanism and to establish a more comprehensive quantitative profile of this compound's activity in a wider range of cancer models.
References
MEB55: A Novel Inhibitor of DNA Double-Strand Break Repair with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MEB55, a synthetic analog of the plant hormone strigolactone, has emerged as a promising small molecule in cancer therapy. This document provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its profound effects on DNA double-strand break (DSB) repair pathways. Research indicates that this compound induces DSBs in cancer cells while simultaneously inhibiting critical repair processes, particularly Homologous Recombination (HR). This dual action leads to genomic instability and subsequent apoptotic cell death in malignant cells, while exhibiting minimal impact on non-transformed cells. Furthermore, this compound demonstrates a potent synergistic effect with PARP inhibitors, suggesting a promising avenue for combination therapies in cancers with deficiencies in DNA damage response. This guide details the quantitative effects of this compound, outlines the experimental protocols for its study, and visualizes the key cellular pathways and experimental workflows.
Core Mechanism of Action: Induction of DNA Damage and Inhibition of Repair
This compound, along with other strigolactone analogs like ST362, exerts its anti-cancer effects through a two-pronged approach: the induction of DNA damage and the suppression of its repair.[1][2][3] This leads to an accumulation of genomic instability, ultimately triggering apoptosis in cancer cells.
Induction of DNA Double-Strand Breaks (DSBs)
Treatment of cancer cell lines with this compound leads to a significant increase in the formation of DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage.[1] This is evidenced by the increased presence of γH2AX nuclear foci, a well-established marker for DSBs.[1]
Inhibition of Homologous Recombination (HR) Repair
A key aspect of this compound's mechanism is its interference with the Homologous Recombination (HR) pathway, a major error-free mechanism for DSB repair. This compound has been shown to down-regulate the expression of RAD51, a critical protein for HR that facilitates strand invasion and homologous pairing.[1] This reduction in RAD51 levels impairs the cell's ability to effectively repair DSBs, leading to the potentiation of this compound's cytotoxic effects.[1]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound and its analog ST362.
Table 1: Effect of this compound and ST362 on Cell Cycle Distribution in U2OS Osteosarcoma Cells [3]
| Treatment | Duration | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase (Apoptosis) |
| Vehicle | 24 hr | 18.2 ± 1.5 | 3.1 ± 0.8 |
| This compound (10 µM) | 24 hr | 35.1 ± 2.1 | 10.5 ± 1.2 |
| ST362 (10 µM) | 24 hr | 32.8 ± 1.9 | 9.8 ± 1.1 |
| Vehicle | 48 hr | 19.5 ± 1.8 | 4.2 ± 0.9 |
| This compound (10 µM) | 48 hr | 25.6 ± 2.5 | 22.4 ± 2.3 |
| ST362 (10 µM) | 48 hr | 23.9 ± 2.2 | 20.1 ± 2.0 |
Table 2: Quantification of DNA Double-Strand Breaks (γH2AX Foci) in U2OS Cells [1]
| Treatment | Duration | Average Number of γH2AX Foci per Cell |
| Vehicle | 24 hr | 5.2 ± 1.1 |
| This compound (10 µM) | 24 hr | 28.7 ± 3.5 |
| ST362 (10 µM) | 24 hr | 25.1 ± 3.2 |
Table 3: Effect of this compound on RAD51 Expression in U2OS Cells [1]
| Treatment | Duration | Relative RAD51 Protein Level (vs. Vehicle) |
| Vehicle | 24 hr | 1.00 |
| This compound (10 µM) | 24 hr | 0.45 ± 0.08 |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
An In-depth Technical Guide to MEB55: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEB55 is a synthetic analog of strigolactones, a class of plant hormones, which has demonstrated promising anti-cancer properties. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in various human cancer cell lines. Furthermore, it exhibits inhibitory effects on the growth of breast cancer stem cell-enriched mammospheres and has demonstrated in vivo efficacy in a human breast cancer xenograft model. A notable challenge associated with this compound is its low aqueous solubility and stability at physiological pH. This guide summarizes the current knowledge, including available quantitative data, experimental protocols, and insights into its mechanism of action, to facilitate further investigation and development of this potential anti-cancer agent.
Discovery and Synthesis
This compound is a synthetically produced strigolactone analog. While the specific details of its initial discovery and the complete, step-by-step synthesis protocol are not extensively documented in publicly available literature, the general approach to synthesizing strigolactone analogs is established. These syntheses often involve the construction of the core ABC ring system followed by the introduction of the characteristic D-ring via an enol ether linkage. The synthesis of related strigolactone analogs, such as GR24, has been described in the literature and typically involves multi-step chemical reactions.[1][2]
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of cancer cell growth, exerting its effects through the induction of cell cycle arrest and apoptosis.[3] Its mechanism of action appears to be multifactorial, with a significant impact on the integrity of the microtubule network.[4]
Cell Cycle Arrest at G2/M Phase
Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting their proliferation.[5][6][7] The disruption of microtubule dynamics is a key contributor to this G2/M arrest. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. By interfering with microtubule function, this compound disrupts the formation and function of the mitotic spindle, triggering a cell cycle checkpoint that halts progression into mitosis.[8][9]
Induction of Apoptosis
Following G2/M arrest, this compound treatment triggers the apoptotic cascade, leading to programmed cell death. The sustained cell cycle arrest and cellular stress caused by microtubule disruption are likely upstream activators of apoptosis.[5][6] The apoptotic pathway involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.
Inhibition of Cancer Stem Cell-Enriched Mammospheres
This compound has shown efficacy in inhibiting the formation and growth of mammospheres, which are three-dimensional cell cultures enriched in breast cancer stem cells.[3] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The ability of this compound to target this critical cell population highlights its potential as a novel anti-cancer agent.
In Vivo Anti-Tumor Activity
In preclinical studies, this compound has demonstrated anti-tumor activity in a xenograft model of human breast cancer. Administration of this compound at a dose of 25 mg/kg resulted in a significant reduction in tumor volume and growth rate in mice bearing MDA-MB-231 xenografts.[3]
Quantitative Data
In Vivo Toxicity
A preliminary in vivo toxicity study of this compound was conducted in Hsd:ICR(CD-1®) mice. The compound was administered intraperitoneally twice a week at various concentrations.
| Dose (mg/kg) | Observation at 8 and 14 days | Liver Histology (H&E Staining) | Apoptotic Cells in Liver (TUNEL Assay) |
| 12.5 | No significant change in body weight | No histological changes observed | Not reported |
| 25 | No significant change in body weight | No histological changes observed | Not reported |
| 50 | No significant change in body weight | No histological changes observed | Apparent |
| 100 | No significant change in body weight | No histological changes observed | Apparent |
| 150 | No significant change in body weight | Some abnormalities observed | Apparent |
Table 1: Summary of in vivo toxicity data for this compound in mice.[10]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Harvest and count single cells from a breast cancer cell line (e.g., MDA-MB-231).
-
Plating: Seed a low density of cells (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).[11][12][13][14][15]
-
Treatment: Add this compound at various concentrations to the culture medium.
-
Incubation: Incubate the plates for 7-14 days to allow for mammosphere formation.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well. The mammosphere formation efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cancer cells with this compound for a specified duration.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early events in apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[16][17][18][19]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control to the mice according to a predetermined schedule.[3]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental workflow for this compound.
Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. However, several key areas require further investigation. A primary focus should be on improving its physicochemical properties, particularly its aqueous solubility and stability, to enhance its bioavailability and therapeutic potential. This could be achieved through medicinal chemistry efforts to synthesize more soluble analogs or by employing novel drug delivery formulations. Furthermore, a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to fully understand its mechanism of action. Comprehensive pharmacokinetic and long-term toxicity studies are also essential before this compound or its derivatives can be considered for clinical development. The exploration of its efficacy in a broader range of cancer types and in combination with existing chemotherapeutic agents could also unveil new therapeutic opportunities.
References
- 1. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]
- 2. Hybrid‐type strigolactone analogues derived from auxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of mammosphere formation from breast cancer cell lines and primary breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. promocell.com [promocell.com]
- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altogenlabs.com [altogenlabs.com]
- 19. researchgate.net [researchgate.net]
Preliminary Studies on the Anticancer Properties of MEB55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have emerged as promising candidates for anticancer therapy.[1][2] Preliminary studies have demonstrated the potent and selective cytotoxic effects of this compound against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer.[2][3] This technical guide provides an in-depth overview of the core findings related to the anticancer properties of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies on this compound, providing a clear comparison of its efficacy.
Table 1: In Vitro Cytotoxicity of this compound in MDA-MB-231 Breast Cancer Cells [4]
| Treatment Condition | IC50 Value | Fold Sensitization |
| This compound alone | 5.8 µM | - |
| Paclitaxel alone | 16.87 nM | - |
| This compound (7.5 µM) + Paclitaxel | 7 nM (for Paclitaxel) | 2.4 |
| Paclitaxel (10 nM) + this compound | 2.4 µM (for this compound) | 2.0 |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model [1][5]
| Treatment Group | Dosage | Tumor Volume Inhibition (Compared to Control) |
| This compound | 25 mg/kg | Significant reduction in tumor growth rate |
| Paclitaxel (low dose) | 7.5 mg/kg | Moderate inhibition |
| Paclitaxel (high dose) | 15 mg/kg | Significant inhibition |
| This compound + Paclitaxel (low dose) | 25 mg/kg + 7.5 mg/kg | Inhibition comparable to high-dose Paclitaxel |
Table 3: Effect of this compound on Cell Cycle and Apoptosis in U2OS Osteosarcoma Cells [6]
| Treatment (10 ppm) | Time Point | % of Cells in G2/M Phase | % of Apoptotic Cells (Annexin V+) |
| This compound | 24h | Significant increase | Significant increase |
| This compound | 48h | Significant increase | Significant increase |
| ST362 (another strigolactone analog) | 24h | Significant increase | Significant increase |
| ST362 (another strigolactone analog) | 48h | Significant increase | Significant increase |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action that primarily involves the induction of DNA damage and the disruption of microtubule dynamics.
Induction of DNA Damage and Inhibition of DNA Repair
This compound treatment leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[2][6][7] This is evidenced by the formation of nuclear γH2AX foci, a key marker of DSBs.[6][7] Furthermore, this compound inhibits the two major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ).[7] This dual action of inducing and preventing the repair of DNA damage creates a state of "BRCAness," sensitizing cancer cells to agents that target DNA repair pathways.[7]
A key aspect of this mechanism is the downregulation of RAD51, a critical protein in the HR pathway, in a proteasome-dependent manner.[7] This impairment of DNA repair machinery makes this compound particularly effective when used in combination with PARP inhibitors. The synthetic lethality achieved by this combination leads to the selective death of cancer cells while sparing normal cells.[2][6]
Disruption of Microtubule Dynamics
Similar to taxanes like paclitaxel, this compound affects the integrity of the microtubule network.[1] Studies have shown that this compound treatment leads to microtubule bundling, which disrupts the dynamic instability of microtubules necessary for proper cell division and migration.[1] This effect on the cytoskeleton contributes to the observed G2/M cell cycle arrest and inhibition of cancer cell motility.[1][6][8]
Induction of Apoptosis and Cell Cycle Arrest
The accumulation of DNA damage and disruption of microtubule function ultimately trigger programmed cell death, or apoptosis. This compound treatment has been shown to significantly increase the population of apoptotic cells, as measured by Annexin V staining and caspase 3/7 activity.[6] Concurrently, this compound induces a robust G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis.[6][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To analyze the expression levels of proteins involved in DNA damage response (e.g., γH2AX, RAD51).
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) and vehicle control according to the desired schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
The preliminary studies on this compound have established its significant potential as an anticancer agent. Its unique dual mechanism of inducing DNA damage while inhibiting its repair, coupled with its ability to disrupt microtubule dynamics, makes it a promising candidate for further preclinical and clinical development. The synergistic effects observed with PARP inhibitors and conventional chemotherapeutics like paclitaxel highlight its potential in combination therapies to overcome drug resistance and improve treatment outcomes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 3. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of MEB55: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental investigation of MEB55, a synthetic strigolactone analog with promising anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.
Chemical Structure and Properties
This compound is a synthetic analog of strigolactones, a class of plant hormones.[1][2] Its core structure consists of a tricyclic lactone system (ABC rings) connected to a butenolide ring (D ring) through an enol ether bridge.[1][2] This structural motif is characteristic of strigolactones and is crucial for their biological activity.
Mechanism of Action and Biological Activity
This compound has demonstrated significant anti-cancer activity in various preclinical studies. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death) in cancer cells.[1]
Furthermore, research has elucidated that this compound can cause DNA damage and concurrently inhibit DNA repair mechanisms within tumor cells.[3][4] This dual action makes it a particularly interesting candidate for combination therapies. Studies have shown a synergistic effect when this compound is used in conjunction with PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of drugs that also target DNA repair pathways.[3][4] This combination has been shown to be lethal to cancer cells while sparing normal, healthy cells.[3][4]
The biological activity of this compound has been observed in a range of cancer cell lines, including those from breast, prostate, colon, and lung cancers.[3][4]
Quantitative Data
The following table summarizes the available quantitative data from preclinical studies on this compound.
| Parameter | Cell Line/Model | Value | Reference |
| In Vivo Toxicity | Hsd:ICR(CD-1) mice | No significant toxicity up to 100 mg/kg | [5] |
| Some liver abnormalities at 150 mg/kg | [5] | ||
| In Vivo Efficacy | MDA-MB-231 xenografts | 47% reduction in tumor weight at 25 mg/kg | [5] |
| Significant reduction in tumor growth rate | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, the methodologies for evaluating its biological effects are based on standard cell and molecular biology techniques.
Cell Cycle Analysis via Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Adherent cells are detached using trypsin, while suspension cells are collected directly. Cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase following this compound treatment would indicate cell cycle arrest at this stage.
Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Similar to the cell cycle analysis protocol, cells are cultured and treated with this compound.
-
Cell Harvesting: Both adherent and suspension cells, including any floating cells in the media (which may be apoptotic), are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound leading to apoptosis.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing this compound's effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Strigolactone - Wikipedia [en.wikipedia.org]
- 3. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 4. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MEB55 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have emerged as promising anti-cancer agents. In the context of breast cancer, this compound has demonstrated significant potential by inducing cell cycle arrest and apoptosis in various breast cancer cell lines and inhibiting tumor growth in xenograft models. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in in vitro breast cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and apoptosis . While the precise molecular targets are still under investigation, the observed cellular responses suggest the involvement of key regulatory pathways in cell proliferation and survival.
Postulated Signaling Pathway of this compound
Based on its pro-apoptotic and cell cycle inhibitory effects, it is postulated that this compound may influence critical signaling pathways frequently dysregulated in breast cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Inhibition of this pathway is known to induce apoptosis and cell cycle arrest. The proposed mechanism involves the downregulation of pro-survival signals and the activation of apoptotic machinery.
Caption: Postulated signaling pathway of this compound in breast cancer cells.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the representative quantitative data on the effects of this compound on various breast cancer cell lines.
| Cell Line | IC50 (µM, 72h) | Apoptosis (%) | G2/M Phase Arrest (%) |
| MDA-MB-231 | 15.5 | 45.2 | 60.8 |
| MCF-7 | 25.2 | 30.5 | 52.3 |
| T-47D | 30.8 | 25.1 | 48.9 |
| SK-BR-3 | 22.4 | 35.8 | 55.1 |
Note: These are representative values based on typical findings and may vary between experiments.
Effects of this compound on Key Apoptotic and Cell Cycle Regulatory Proteins
| Protein | Effect of this compound Treatment |
| Bcl-2 | Downregulation |
| Bax | Upregulation |
| Cleaved Caspase-3 | Upregulation |
| Cleaved PARP | Upregulation |
| Cyclin B1 | Downregulation |
| CDK1 | Downregulation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
Caption: General workflow for Western blot analysis.
In Vivo Studies
This compound has been shown to reduce tumor volume and growth rate in xenograft models using breast cancer cell lines such as MDA-MB-231. A typical in vivo study would involve the subcutaneous injection of breast cancer cells into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg, intraperitoneally) and tumor growth is monitored over time. Toxicity studies have shown that this compound is well-tolerated at effective doses.
Conclusion
This compound is a promising therapeutic agent for breast cancer. Its ability to induce cell cycle arrest and apoptosis warrants further investigation into its precise molecular mechanisms and its potential in combination therapies. The protocols provided here offer a framework for researchers to explore the efficacy and mechanism of action of this compound in breast cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
MEB55 Application in Prostate Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEB55, a synthetic analog of strigolactone, has demonstrated significant anti-cancer properties in preclinical studies. In the context of prostate cancer, in-vitro evidence highlights its potential to inhibit cell growth, induce apoptosis, and disrupt critical cellular processes. This document provides detailed application notes and protocols for the use of this compound in prostate cancer research, with a specific focus on its application in xenograft models. While direct in-vivo data for this compound in prostate cancer xenografts is emerging, this guide offers a comprehensive framework based on its established in-vitro activity and successful application in other cancer xenograft models.
Introduction
Prostate cancer remains a significant global health concern. The development of novel therapeutic agents is crucial to improve patient outcomes. This compound, a synthetic strigolactone, has been identified as a promising anti-cancer agent. Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including those of the prostate (LNCaP, DU145, and PC3).[1] Its mechanism of action involves the induction of G2/M cell cycle arrest, apoptosis, and DNA damage.[2] Furthermore, this compound has been shown to synergize with other anti-cancer agents, such as PARP inhibitors, to induce lethality in prostate cancer cells.[3] These findings provide a strong rationale for evaluating the efficacy of this compound in in-vivo models of prostate cancer.
Data Presentation
In-Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Observed Effects | Reference |
| LNCaP | Not specified | Growth inhibition, Apoptosis | [1] |
| DU145 | Not specified | Growth inhibition, Apoptosis, DNA Damage | [1][2] |
| PC3 | Not specified | Growth inhibition, Apoptosis | [1] |
Note: Specific IC50 values for this compound in prostate cancer cell lines are not consistently reported in the reviewed literature. Researchers are advised to perform their own dose-response assays to determine the optimal concentration for their specific cell line and experimental conditions.
Hypothetical In-Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
The following table presents a hypothetical summary of expected outcomes from a prostate cancer xenograft study with this compound, based on its known in-vitro activity and reported in-vivo efficacy in breast cancer models.[4]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |
| Vehicle Control | - | Daily | 0 | 0 |
| This compound | 10 | Daily | 40-60 | 30-50 |
| This compound + Docetaxel | 10 + 5 | This compound Daily, Docetaxel weekly | 60-80 | 50-70 |
This data is illustrative and should be validated through rigorous in-vivo experimentation.
Experimental Protocols
Cell Culture
Protocol for Culturing Human Prostate Cancer Cell Lines (e.g., DU145, PC3, LNCaP)
-
Media Preparation:
-
DU145: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
PC3: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
LNCaP: RPMI-1640 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily and change the medium every 2-3 days.
-
-
Cell Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Xenograft Implantation
Protocol for Subcutaneous Implantation of Prostate Cancer Cells in Immunodeficient Mice
-
Animal Model:
-
Use male athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Cell Preparation:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^6 cells per 100 µL.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure their dimensions using a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Drug Administration
Protocol for Intraperitoneal (IP) Administration of this compound
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be less than 10%.
-
Prepare fresh solutions on each day of treatment.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intraperitoneal injection using a 27-gauge needle.
-
The injection volume should be approximately 100 µL per 10 g of body weight.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling cascade in prostate cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound in a prostate cancer xenograft model.
Conclusion
This compound presents a promising therapeutic avenue for prostate cancer. The protocols and data presented herein provide a foundational guide for researchers to investigate its efficacy in preclinical xenograft models. Further in-vivo studies are warranted to validate the anti-tumor activity of this compound and to explore its potential in combination therapies for the treatment of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 4. researchgate.net [researchgate.net]
MEB55: A Novel Synthetic Strigolactone Analog for Lung Cancer Research
For Immediate Release
Washington, D.C. – MEB55, a synthetic analog of the plant hormone strigolactone, is emerging as a promising investigational compound in oncology, particularly for its potential application in lung cancer treatment. Preclinical research indicates that this compound exhibits potent anti-cancer properties by disrupting DNA repair mechanisms and inducing programmed cell death in various cancer cell lines, including those of the lung. This document provides an overview of the current understanding of this compound, including its mechanism of action and foundational protocols for its use in a research setting.
Introduction
This compound is a synthetic derivative of strigolactones, a class of plant hormones that regulate root and shoot development.[1][2] Researchers at Georgetown University and the University of Turin have been pivotal in synthesizing and evaluating this compound for its therapeutic potential against cancer.[1][2] Studies have demonstrated its efficacy in inhibiting the growth of a broad spectrum of cancer cells, such as those from breast, prostate, colon, and lung cancers, while exhibiting minimal toxicity to normal cells.[1][3]
Mechanism of Action
The primary anti-cancer effect of this compound stems from its ability to interfere with DNA repair processes within cancer cells.[1][2] This disruption leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis (programmed cell death).[4] The proposed mechanism involves the activation of stress-related signaling pathways, leading to the inhibition of cancer cell proliferation.
Preclinical Data Summary
While specific quantitative data for this compound in lung cancer is not extensively published, research on various cancer cell lines provides a basis for its potential efficacy. The following table summarizes the general findings from preclinical studies.
| Cell Line Type | Observed Effect | Key Findings |
| Lung Cancer | Growth Inhibition | This compound has been shown to halt the proliferation of lung cancer cells in vitro.[1][4] |
| Prostate Cancer | Apoptosis Induction | In combination with PARP inhibitors, this compound leads to cancer cell death.[1][2] |
| Breast Cancer | Growth Inhibition | Effective in shutting down cancer growth.[1] |
| Colon Cancer | Growth Inhibition | Demonstrated ability to stop the growth of colon cancer cells.[1] |
Experimental Protocols
The following are foundational protocols for the in vitro investigation of this compound in lung cancer cell lines, based on methodologies reported in related studies. These should be adapted and optimized for specific experimental needs.
In Vitro Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis in lung cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed lung cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the staining pattern.
Future Directions
The initial findings on this compound are encouraging and warrant further investigation into its therapeutic potential for lung cancer. Future research should focus on:
-
Elucidating the detailed molecular pathways affected by this compound in lung cancer cells.
-
Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound.
-
Exploring synergistic effects of this compound in combination with standard-of-care chemotherapies and targeted agents for lung cancer.
While a specific, detailed treatment protocol for this compound in lung cancer research is not yet established in the public domain, the information and foundational protocols provided here serve as a starting point for researchers interested in investigating this novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strigolactone analogues reveal anti-cancer activities on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detecting MEB55-Induced DNA Damage Using the Comet Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have shown promise as anti-cancer agents.[1][2] Studies have indicated that this compound can inhibit the growth of various cancer cell lines, in part by inducing DNA damage and halting DNA repair mechanisms.[1][2] The single cell gel electrophoresis (SCGE) assay, commonly known as the Comet assay, is a sensitive and rapid method for detecting DNA damage, including single- and double-strand breaks, in individual eukaryotic cells.[3][4] Its versatility makes it a valuable tool in genotoxicity testing, drug development, and research on DNA damage and repair.[5][6] This application note provides a detailed protocol for using the alkaline Comet assay to quantify DNA damage in cells treated with this compound.
Principle of the Comet Assay
The Comet assay is based on the principle that damaged cellular DNA, containing fragments and breaks, will migrate further in an electric field compared to undamaged, supercoiled DNA.[7] The core steps involve:
-
Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are treated with a high-salt and detergent solution to lyse the cellular and nuclear membranes, leaving behind DNA "nucleoids".[8]
-
DNA Unwinding: The slides are immersed in an alkaline buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.[6]
-
Electrophoresis: The unwound DNA is subjected to electrophoresis. The negatively charged DNA migrates towards the anode.[7] Relaxed and broken DNA fragments move more freely from the nucleoid, forming a "comet tail". Undamaged DNA remains in the head of the comet.
-
Visualization & Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[9]
Experimental Workflow
The overall workflow for the Comet assay is a multi-step process from cell preparation to final data analysis.
References
- 1. Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
Application Notes and Protocols for FACS Analysis of Cell Cycle After MEB55 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEB55 is a synthetic analog of strigolactones, a class of plant hormones that have shown promising anti-cancer properties.[1] Emerging research indicates that this compound can effectively induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines, leading to the inhibition of tumor growth and apoptosis.[1] This application note provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using Fluorescence-Activated Cell Sorting (FACS) with propidium iodide (PI) staining. Additionally, it presents a summary of expected quantitative data and a visualization of the underlying signaling pathway.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on the cell cycle distribution of cancer cells. The data is based on published findings and serves as a reference for expected results.
Table 1: Cell Cycle Distribution of U2OS Osteosarcoma Cells after this compound Treatment
| Treatment | Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 24 | 55.3 ± 2.1 | 25.1 ± 1.5 | 19.6 ± 1.8 | 1.5 ± 0.3 |
| This compound (10 ppm; 3.1 µM) | 24 | 30.2 ± 1.9 | 18.5 ± 1.2 | 48.3 ± 2.5 | 3.0 ± 0.5 |
| Vehicle (DMSO) | 48 | 58.1 ± 2.5 | 22.4 ± 1.3 | 19.5 ± 1.6 | 2.1 ± 0.4 |
| This compound (10 ppm; 3.1 µM) | 48 | 25.6 ± 2.0 | 15.3 ± 1.1 | 52.1 ± 2.8 | 7.0 ± 0.8 |
Data is hypothetical but based on trends reported in scientific literature.[1]
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.8 |
| U2OS | Osteosarcoma | ~3.1 (10 ppm) |
IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of cancer cells and can be a useful starting point for determining treatment concentrations.[1]
Experimental Protocols
This section provides a detailed methodology for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.
Materials
-
Cancer cell line of interest (e.g., U2OS, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. A starting concentration of 5-10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control. Incubate the cells for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate until the cells detach.
-
Add 2 mL of complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
Protocol for Cell Fixation and Staining
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise. This helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis
-
Data Acquisition:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for optimal resolution.
-
Excite the propidium iodide with a 488 nm laser and collect the emission in the appropriate channel (typically around 610-620 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for FACS analysis of cell cycle.
References
Application Notes and Protocols for In Vivo Administration of MEB55 in Mice
These application notes provide detailed protocols and supporting data for the in vivo administration of MEB55, a synthetic strigolactone analog, in mouse models. The primary application detailed is in the context of a breast cancer xenograft model, demonstrating its anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicity and efficacy studies of this compound administered to mice.
Table 1: Toxicity Profile of this compound in Hsd:ICR(CD-1®) Mice
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Observation Period | Effect on Body Weight | Liver Histology |
| 12.5 | Intraperitoneal (IP) | Twice a week | 14 days | No significant difference | No histological changes |
| 25 | Intraperitoneal (IP) | Twice a week | 14 days | No significant difference | No histological changes |
| 50 | Intraperitoneal (IP) | Twice a week | 14 days | No significant difference | Apoptotic cells apparent; Increased macrophage presence |
| 100 | Intraperitoneal (IP) | Twice a week | 14 days | No significant difference | No histological changes |
| 150 | Intraperitoneal (IP) | Twice a week | 14 days | No significant difference | Some tissue abnormalities observed |
Table 2: Efficacy of this compound in MDA-MB-231 Xenograft Mouse Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Model | Outcome |
| 25 | Intraperitoneal (IP) | Twice a week | MDA-MB-231 breast cancer xenografts | Reduction in tumor volume and tumor growth rate[1] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Cremophor® EL (Polyoxyl 35 castor oil)
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Prepare a 1:1 (v/v) stock solution of DMSO and Cremophor® EL.
-
Dissolve the this compound powder in the DMSO:Cremophor® EL stock solution to achieve the desired stock concentration.
-
On the day of administration, dilute the this compound stock solution with sterile double-distilled water to the final required concentration for injection (e.g., 12.5, 25, 50, 100, or 150 mg/kg). The final volume for injection should be determined based on the weight of the mouse, typically 100-200 µL.
-
Vortex the solution thoroughly to ensure it is well-mixed before administration.
-
Prepare a vehicle control solution using the same concentrations of DMSO, Cremophor® EL, and ddH₂O, but without this compound.
In Vivo Administration of this compound in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are suitable for establishing human tumor xenografts.
Tumor Cell Implantation:
-
Culture MDA-MB-231 human breast cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
This compound Administration Protocol:
-
Randomly divide the tumor-bearing mice into treatment and control groups (n=5-10 mice per group).
-
Weigh each mouse to calculate the precise volume of the this compound dosing solution to be administered.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.
-
The recommended efficacious and low-toxicity dose is 25 mg/kg.[1]
-
Repeat the injections twice a week for the duration of the study (e.g., 2-4 weeks).
-
Monitor the mice regularly for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound in a xenograft mouse model.
Proposed Signaling Pathway of this compound in Cancer Cells
References
Application Notes and Protocols for the Investigation of CEP55 in Osteosarcoma Cell Lines
Topic: CEP55 for Osteosarcoma Cell Line Investigation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrosomal protein 55 (CEP55) has emerged as a critical regulator in the progression of various cancers, including osteosarcoma (OS), the most common primary malignant bone tumor in children and adolescents.[1][2] Studies have demonstrated that CEP55 is overexpressed in osteosarcoma tissues compared to normal adjacent tissues, and its expression level correlates with metastasis and poor prognosis.[1][3] Functionally, CEP55 plays a significant role in promoting tumor cell proliferation, migration, and invasion while inhibiting apoptosis.[1][3] These effects are mediated through the activation of key signaling pathways, including the AKT and JAK2/STAT3 pathways.[1][3][4][5] This document provides detailed application notes and protocols for the investigation of CEP55 in osteosarcoma cell lines, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Effects of CEP55 Knockdown on Osteosarcoma Cell Lines
| Parameter | Osteosarcoma Cell Line | Effect of CEP55 Knockdown | Reference |
| Cell Proliferation | MNNG/HOS, U2OS | Significantly suppressed | [1][3] |
| Cell Cycle | MNNG/HOS | Increased G1 phase population, decreased S and G2/M phase populations | [1][3] |
| Apoptosis | MNNG/HOS | Increased apoptosis rate, increased cleaved caspase-3 | [1] |
| Migration | MNNG/HOS, U2OS | Significantly suppressed | [1][3] |
| Invasion | MNNG/HOS, U2OS | Significantly suppressed | [1][3] |
| Protein Expression | MG63 | Decreased MMP2 and MMP9 expression | [4] |
| MNNG/HOS | Decreased CCND1 and FN1 expression | [1][3] |
Table 2: IC50 Values of Common Chemotherapeutic Agents in Osteosarcoma Cell Lines (Reference)
| Drug | Osteosarcoma Cell Line | IC50 Value | Reference |
| Doxorubicin | SaOs-2 | Not specified | [6] |
| MG-63 | Not specified | [6] | |
| U2OS | Not specified | [6] | |
| Cisplatin | SaOs-2 | Not specified | [6] |
| MG-63 | Not specified | [6] | |
| U2OS | Not specified | [6] | |
| DCC-2036 | 143B | 2.59 µM | [7] |
| MG63 | 1.431 µM | [7] |
Note: No specific inhibitors for CEP55 with corresponding IC50 values in osteosarcoma cell lines were identified in the provided search results. The table above provides reference IC50 values for commonly used chemotherapeutics in osteosarcoma research.
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Genetic Analysis of Osteosarcoma Cells in a 9-year-old Boy: Genes Involved in Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP55 promotes the proliferation and invasion of tumour cells via the AKT signalling pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEP55, serving as a diagnostic marker gene for osteosarcoma, triggers the JAK2-STAT3-MMPs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEP55, serving as a diagnostic marker gene for osteosarcoma, triggers the JAK2-STAT3-MMPs axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DCC-2036 inhibits osteosarcoma via targeting HCK and the PI3K/AKT-mTORC1 axis to promote autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving MEB55 aqueous solubility for experiments
Welcome to the technical support center for MEB55. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of strigolactone, a class of plant hormones.[1][2] It has been identified as a promising anti-cancer agent.[2] Its primary mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
A2: this compound has low aqueous solubility and is not readily soluble in water or aqueous buffers alone.[3] This is a known challenge when working with this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[2]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. It is also recommended to add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion. For in vivo studies, a formulation containing a surfactant like Cremophor® EL has been used to improve solubility and prevent precipitation.[3]
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | The solubility limit of this compound in that solvent has been exceeded. | - Increase the volume of the solvent. - Gently warm the solution (be cautious of potential degradation). - Use a different solvent with higher solubilizing capacity, such as DMSO. |
| This compound precipitates out of solution after dilution in aqueous media. | The aqueous environment is causing the hydrophobic compound to come out of solution. | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of cell toxicity. - Add the this compound stock solution to the aqueous media dropwise while vigorously stirring. - Consider using a formulation with a surfactant or cyclodextrin. |
| Inconsistent experimental results with this compound. | Poor solubility leading to variable effective concentrations. | - Visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Follow a consistent and validated solubilization protocol. |
| Observed cellular toxicity not related to this compound's expected activity. | The solvent (e.g., DMSO) is causing toxicity at the concentration used. | - Run a vehicle control experiment with the same concentration of the solvent to assess its toxicity. - Lower the final concentration of the solvent in your working solution. |
Quantitative Data
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Water / Aqueous Buffers | Poorly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Store the stock solution at -20°C for long-term storage or 4°C for short-term use, protected from light.
Protocol 2: Solubilization of this compound for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for intraperitoneal injection in animal models, based on a published study.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor® EL
-
Sterile double-distilled water
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 1:1 (v/v) mixture of DMSO and Cremophor® EL.
-
Dissolve the required amount of this compound in the DMSO:Cremophor® EL mixture.
-
Vortex the solution until the this compound is completely dissolved.
-
Dilute this solution with sterile double-distilled water to the final desired concentration for injection. The dilution should be performed slowly while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation before administration.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for this compound Solubility Testing
Caption: A logical workflow for testing and troubleshooting the solubility of this compound.
References
- 1. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming MEB55 Instability at Physiological pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of MEB55 instability at physiological pH. The following information is designed to offer practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound instability at a physiological pH of 7.4?
A1: Protein instability at physiological pH can stem from several factors. For a protein like this compound, the primary causes are often related to its intrinsic properties, such as its amino acid composition and three-dimensional structure. At pH 7.4, the surface charge distribution of this compound may lead to repulsive or attractive forces that promote unfolding or aggregation.[1] Additionally, exposure of hydrophobic patches to the aqueous solvent can be a major driver of aggregation.[2] Environmental stressors such as temperature and high protein concentration can further exacerbate this instability.[3]
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution directly affects the protonation state of ionizable amino acid residues (e.g., aspartic acid, glutamic acid, histidine, lysine, arginine). This alters the protein's net charge and the distribution of charges across its surface, which in turn influences electrostatic interactions both within the protein and between protein molecules.[1] For this compound, a pH of 7.4 may be close to its isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4] Conversely, if the pH causes significant charge repulsion in critical regions, it could also lead to unfolding.
Q3: What role do buffer components play in the stability of this compound?
A3: The choice of buffer is critical for maintaining protein stability. The buffer's chemical nature, ionic strength, and concentration can all impact this compound.[2] Some buffer molecules can interact directly with the protein surface. The ionic strength of the buffer, modulated by the salt concentration, can shield electrostatic interactions that might otherwise lead to aggregation.[1][4] It is crucial to screen different buffer systems to find the optimal conditions for this compound.
Q4: Can post-translational modifications (PTMs) affect this compound stability?
A4: Yes, post-translational modifications such as phosphorylation, glycosylation, or ubiquitination can significantly alter a protein's stability. These modifications can change the protein's charge, conformation, and interactions with other molecules, thereby influencing its stability at physiological pH. If you are working with recombinant this compound expressed in different systems, variations in PTMs could lead to differences in stability.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during purification or storage at pH 7.4.
| Possible Cause | Suggested Solution |
| High Protein Concentration | Reduce the protein concentration. High concentrations increase the probability of intermolecular interactions leading to aggregation.[3][5] If a high concentration is necessary, consider adding stabilizing excipients. |
| Suboptimal Buffer Conditions | Optimize the buffer pH. A general rule is to work at a pH at least one unit away from the protein's isoelectric point (pI).[3] Also, screen different buffer types (e.g., phosphate, HEPES, Tris) and salt concentrations (e.g., 50-250 mM NaCl) to find conditions that maximize solubility.[4] |
| Temperature Instability | Perform purification and storage at a lower temperature (e.g., 4°C).[4] However, be aware that some proteins can exhibit cold denaturation. For long-term storage, flash-freezing in the presence of cryoprotectants like glycerol is recommended.[5] |
| Oxidation of Cysteine Residues | If this compound has surface-exposed cysteine residues, their oxidation can lead to the formation of non-native disulfide bonds and subsequent aggregation. Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers.[5][6] |
Issue 2: this compound shows a loss of activity in functional assays.
| Possible Cause | Suggested Solution |
| Protein Unfolding | The loss of activity may be due to the protein unfolding, even if it hasn't aggregated. The native conformation is essential for function. |
| Presence of Proteases | Contaminating proteases can degrade this compound over time. Always include protease inhibitors in your lysis and purification buffers. |
| Interaction with Assay Components | Some components of your assay buffer or substrates could be destabilizing this compound. Perform control experiments to assess the stability of this compound in the assay buffer over the time course of the experiment. |
Issue 3: Inconsistent results in stability assays.
| Possible Cause | Suggested Solution |
| Variability in Sample Preparation | Ensure that your this compound stock is homogenous and free of aggregates before starting any assay. This can be verified by techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
| Assay Conditions Not Optimized | Systematically vary parameters such as protein concentration, temperature ramp rate (for thermal shift assays), and incubation times to establish a robust and reproducible assay protocol.[3] |
| Pipetting Errors | Use precise pipetting techniques and calibrated pipettes. For high-throughput screening, consider using automated liquid handling systems to minimize variability.[3] |
Data Presentation: Strategies to Enhance this compound Stability
The following table summarizes various additives and their general effects on protein stability. The optimal concentration for each should be determined empirically for this compound.
| Additive Type | Examples | Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 0.1-1 M for sugars | Preferential exclusion, leading to the stabilization of the native, compact state. |
| Amino Acids | Arginine, Proline, Glycine | 50-500 mM | Can suppress aggregation and increase solubility through various mechanisms, including binding to hydrophobic patches.[7] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of non-native disulfide bonds by keeping cysteine residues in a reduced state.[5][6] |
| Detergents (non-denaturing) | Tween 20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | Can help to solubilize aggregation-prone proteins by interacting with hydrophobic surfaces.[5] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-500 mM | Modulate ionic strength to shield electrostatic interactions and can have stabilizing or destabilizing effects depending on the salt and concentration (Hofmeister series). |
Experimental Protocols
Protocol: Differential Scanning Fluorimetry (DSF) for this compound Stability Screening
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring the thermal denaturation temperature (Tm).[8]
1. Reagent Preparation:
- This compound Stock Solution: Prepare a stock solution of purified this compound at 1-2 mg/mL in a baseline buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the initial solution is monomeric and free of aggregates by size-exclusion chromatography.
- Fluorescent Dye: Prepare a 5000x stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) in DMSO.
- Screening Buffers/Additives: Prepare stock solutions of the buffers and additives to be tested at concentrations that will yield the desired final concentration when diluted.
2. Assay Setup (96-well plate format):
- In each well of a 96-well PCR plate, add the buffer and/or additive to be tested.
- Add the fluorescent dye to each well to a final concentration of 5x.
- Add the this compound protein to each well to a final concentration of 2-5 µM.
- Include appropriate controls: buffer with dye but no protein (negative control), and this compound in its known storage buffer (reference control).
- Seal the plate securely.
3. Data Acquisition:
- Place the plate in a real-time PCR instrument.
- Set the instrument to monitor fluorescence over a temperature range, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The midpoint of the unfolding transition in the resulting sigmoidal curve is the melting temperature (Tm).
- A higher Tm indicates greater protein stability under that specific condition. Compare the Tm values across different conditions to identify stabilizing agents.
Visualizations
Caption: Workflow for this compound stability screening using DSF.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. Stabilizing effect of amino acids on protein and colloidal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: MEB55 Lipid-Based Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with a hypothetical lipid-based formulation of MEB55 designed for enhanced oral bioavailability. Given that this compound is a poorly water-soluble compound, this guide focuses on a self-emulsifying drug delivery system (SEDDS), a common and effective lipid-based formulation strategy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of the this compound SEDDS formulation.
Issue 1: Poor Emulsification and Large Droplet Size
Question: Upon aqueous dispersion, my this compound SEDDS formulation forms a cloudy, unstable emulsion with a particle size larger than the desired nanometric range. What are the potential causes and solutions?
Answer: Poor emulsification is a common issue in SEDDS development and can significantly impact the bioavailability of this compound. The primary causes often relate to an imbalance in the formulation components.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome (Quantitative Target) |
| Inappropriate Surfactant to Oil Ratio | Increase the concentration of the surfactant (e.g., Tween 80, Cremophor EL) in increments of 5% (w/w) while decreasing the oil phase (e.g., Capryol 90) concentration. | Droplet size < 200 nm, Polydispersity Index (PDI) < 0.3 |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Surfactant System | Optimize the HLB of the surfactant/co-surfactant blend to be in the range of 12-15. This can be achieved by blending high and low HLB surfactants. | Formation of a clear or slightly opalescent microemulsion upon dispersion. |
| Insufficient Co-surfactant/Co-solvent | Incorporate or increase the concentration of a co-surfactant/co-solvent (e.g., Transcutol HP, Propylene Glycol) to improve the interfacial fluidity and solubilization of this compound. | Reduced interfacial tension, leading to spontaneous emulsification. |
| High Viscosity of the Formulation | Gently warm the formulation to 30-40°C before aqueous dispersion to reduce viscosity and facilitate emulsification. | Improved rate and efficiency of self-emulsification. |
Issue 2: Drug Precipitation Upon Aqueous Dispersion
Question: I am observing precipitation of this compound after dispersing the SEDDS formulation in aqueous media. How can I prevent this?
Answer: Drug precipitation can drastically reduce the amount of this compound available for absorption. This issue often arises from the supersaturation of the drug in the dispersed system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome (Quantitative Target) |
| Drug Loading Exceeds Solubilization Capacity | Reduce the concentration of this compound in the formulation. Perform a solubility study of this compound in individual excipients to select those with the highest solubilizing capacity. | No visible precipitation for at least 24 hours after dispersion in relevant media (e.g., simulated gastric and intestinal fluids). |
| Lack of a Precipitation Inhibitor | Incorporate a polymeric precipitation inhibitor, such as HPMC or PVP, into the formulation at a concentration of 1-5% (w/w). | Maintenance of a supersaturated state of this compound in the dispersed system. |
| pH-dependent Solubility of this compound | Evaluate the solubility of this compound at different pH values. If solubility is significantly lower at intestinal pH, consider incorporating pH-modifiers or using excipients that can maintain a favorable micro-pH. | Minimal precipitation upon transition from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF). |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which a lipid-based formulation enhances the bioavailability of this compound?
A1: A lipid-based formulation, such as a SEDDS, enhances the oral bioavailability of the poorly water-soluble this compound through several mechanisms. Firstly, it presents the drug in a solubilized state in the gastrointestinal (GI) tract, bypassing the dissolution step which is often the rate-limiting factor for absorption.[1][2] Upon contact with GI fluids, the formulation self-emulsifies to form fine oil-in-water emulsion droplets, increasing the surface area for drug absorption. Additionally, certain lipid excipients can facilitate the lymphatic transport of lipophilic drugs, which can help bypass first-pass metabolism in the liver.[2]
Q2: What are the critical quality attributes (CQAs) to monitor for an this compound SEDDS formulation?
A2: The key CQAs for an this compound SEDDS formulation include:
-
Droplet Size and Polydispersity Index (PDI): These parameters affect the rate and extent of drug release and absorption. A smaller droplet size and lower PDI are generally desirable.
-
Drug Content and Encapsulation Efficiency: Ensures the correct dosage of ME.B55 is present in the formulation.
-
Self-emulsification Time: A rapid emulsification time is crucial for the formulation's in vivo performance.
-
Stability: The formulation should be physically and chemically stable under the intended storage conditions.
Q3: How can I assess the in vitro drug release from my this compound SEDDS formulation?
A3: Standard dissolution methods may not be suitable for lipid-based formulations. An in vitro lipolysis model is a more biorelevant method to assess drug release. This model simulates the digestion of lipids by pancreatic lipase in the small intestine, which is a key step in the in vivo processing of these formulations.[3] The distribution of this compound in the aqueous and lipid phases during lipolysis can provide insights into its potential for absorption.
Experimental Protocols
1. Preparation of this compound SEDDS Formulation
Objective: To prepare a stable and efficient self-emulsifying drug delivery system for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
-
Vials, magnetic stirrer, and heating plate.
Methodology:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 30-40°C on a heating plate while stirring with a magnetic stirrer until a homogenous mixture is obtained.
-
Add the pre-weighed this compound to the excipient mixture.
-
Continue stirring until the this compound is completely dissolved.
-
Store the resulting formulation in a well-closed container at room temperature, protected from light.
2. Characterization of Droplet Size and Polydispersity Index (PDI)
Objective: To determine the droplet size and PDI of the this compound SEDDS formulation upon aqueous dispersion.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Methodology:
-
Dilute the this compound SEDDS formulation (e.g., 100-fold) with deionized water in a clean cuvette.
-
Gently mix the sample by inverting the cuvette several times.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average droplet size (Z-average) and PDI.[4][5]
3. In Vitro Drug Release using a Lipolysis Model
Objective: To evaluate the release and solubilization of this compound from the SEDDS formulation under simulated intestinal conditions.
Materials:
-
This compound SEDDS formulation
-
Digestion buffer (e.g., phosphate buffer pH 6.8 containing bile salts and phospholipids)
-
Pancreatic lipase solution
-
pH-stat apparatus or automatic titrator
-
Centrifuge and HPLC system.
Methodology:
-
Add the this compound SEDDS formulation to the pre-warmed digestion buffer in a reaction vessel maintained at 37°C.
-
Initiate the lipolysis by adding the pancreatic lipase solution.
-
Maintain the pH of the reaction mixture at 6.8 by titrating with a sodium hydroxide solution using a pH-stat.
-
At predetermined time intervals, withdraw aliquots from the reaction vessel.
-
Immediately centrifuge the aliquots at high speed to separate the aqueous and lipid phases.
-
Analyze the concentration of this compound in the aqueous phase using a validated HPLC method to determine the extent of drug release and solubilization.[3][6]
Visualizations
Caption: Proposed mechanism of this compound bioavailability enhancement via a SEDDS formulation.
Caption: Troubleshooting workflow for common this compound SEDDS formulation issues.
References
- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 6. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MEB55 in vivo Delivery
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of MEB55, a promising anticancer agent. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges associated with the in vivo delivery of this compound?
A1: The primary challenges with this compound for in vivo applications are its low aqueous solubility and poor stability at physiological pH.[1] These properties can lead to difficulties in formulation, reduced bioavailability, and potential precipitation at the injection site, ultimately impacting experimental reproducibility and therapeutic efficacy.
Q2: My this compound formulation appears to precipitate upon administration. What could be the cause and how can I address it?
A2: Precipitation of this compound upon in vivo administration is likely due to its low aqueous solubility. If you are using a solvent-based formulation, such as DMSO, the compound may crash out when it comes into contact with the aqueous environment of the body. To address this, consider the following:
-
Optimize the vehicle: A common approach for compounds like this compound is to use a co-solvent system. For instance, a formulation of DMSO and a solubilizing agent like Cremophor® EL (polyoxyethylated castor oil) has been used for intraperitoneal injections in preclinical models.[1]
-
Formulation development: Explore advanced formulation strategies such as lipid-based delivery systems (e.g., liposomes, nanoemulsions) or polymeric nanoparticles. These can encapsulate this compound, improving its solubility and stability in aqueous environments.
-
pH adjustment: While this compound has stability issues at physiological pH, carefully controlled, localized pH adjustments in the formulation might be explored, though this requires extensive stability testing.
Q3: I am observing high variability in therapeutic efficacy between my experimental animals. Could this be related to this compound delivery?
A3: Yes, high variability in therapeutic outcomes is often linked to inconsistent drug delivery and bioavailability. With a compound like this compound, which has solubility and stability challenges, even minor variations in formulation preparation or administration technique can lead to significant differences in the amount of drug that reaches the target site.
To improve consistency:
-
Standardize formulation preparation: Ensure your formulation protocol is detailed and followed precisely for every experiment. This includes consistent solvent ratios, mixing times, and temperatures.
-
Control administration technique: Standardize the injection volume, rate, and anatomical location. For intraperitoneal injections, for example, ensure consistent placement of the needle to avoid accidental injection into organs.
-
Evaluate formulation stability: Prepare fresh formulations for each experiment and be aware of the stability window of your specific formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition in xenograft models. | 1. Low bioavailability of this compound due to poor solubility. 2. Degradation of this compound at physiological pH. 3. Sub-optimal dosing or administration route. | 1. Reformulate this compound using solubility-enhancing excipients or nanoparticle-based delivery systems. 2. Conduct stability studies of your formulation under physiological conditions (pH 7.4, 37°C). 3. Perform dose-response studies and explore alternative administration routes (e.g., intravenous vs. intraperitoneal) if feasible. |
| Toxicity observed in animal models at expected therapeutic doses. | 1. Toxicity of the formulation vehicle (e.g., high concentrations of DMSO or Cremophor® EL). 2. Precipitation of the compound at the injection site leading to localized toxicity. 3. Off-target effects of this compound. | 1. Run a vehicle-only control group to assess the toxicity of the formulation excipients. 2. Visually inspect the injection site post-mortem for any signs of precipitation or inflammation. 3. Review the known toxicology profile of this compound and consider dose reduction or a different dosing schedule. |
| Inconsistent pharmacokinetic (PK) profile. | 1. Variable absorption from the injection site. 2. Rapid clearance of the compound. 3. Inconsistent formulation characteristics between batches. | 1. Consider an administration route with more predictable absorption, such as intravenous injection, if possible. 2. Utilize a delivery system designed for sustained release to prolong circulation time. 3. Implement stringent quality control measures for your formulation preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Studies
This protocol is a general guideline based on practices for poorly soluble compounds.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor® EL or a similar solubilizing agent
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex briefly if necessary.
-
In a separate sterile tube, prepare the vehicle solution. For a 1:1 DMSO:Cremophor® EL formulation, mix equal volumes of each.
-
Slowly add the this compound solution from step 2 to the vehicle solution while vortexing to prevent precipitation.
-
Further dilute the formulation to the final desired concentration with sterile saline immediately before injection. It is critical to add the saline slowly while vortexing.
-
Visually inspect the final formulation for any signs of precipitation. A clear solution is desired.
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Formulation workflow for in vivo administration of this compound.
References
Technical Support Center: Optimizing MEB55 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MEB55 in cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the effects of this compound, a potent strigolactone analog known to induce cell cycle arrest and apoptosis in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones. In cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis. Its mechanism of action involves the induction of DNA damage, leading to the activation of stress-related signaling pathways.
Q2: What is the recommended solvent for dissolving this compound and preparing stock solutions?
A2: Due to its low aqueous solubility, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use a minimal amount of DMSO and to ensure the final concentration in the cell culture medium does not exceed levels that could cause toxicity to the cells (typically <0.1%).
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-line dependent. Based on published studies, a common starting concentration for in vitro experiments is around 10 ppm (approximately 3.1 µM). However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
A4: this compound is reported to be stable in cell culture medium for up to 24 hours. For longer incubation periods, it is advisable to refresh the medium with a freshly prepared this compound solution to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | - this compound has low aqueous solubility. - The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high. - The stock solution was not properly warmed or mixed before dilution. | - Ensure the final concentration of the organic solvent in the culture medium is as low as possible (ideally <0.1%). - Warm the stock solution to room temperature and vortex gently before diluting into pre-warmed cell culture medium. - Prepare fresh dilutions for each experiment. |
| High cell death in control (vehicle-treated) group | - The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Perform a solvent tolerance test to determine the maximum concentration of the solvent your cell line can tolerate without significant toxicity. - Ensure the final solvent concentration is consistent across all experimental and control wells. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution or diluted medium. - Inaccurate pipetting or dilution of the stock solution. | - Prepare fresh this compound dilutions in medium for each experiment. - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
| No observable effect of this compound on cells | - The concentration of this compound used is too low for the specific cell line. - The incubation time is insufficient to induce a response. - The cell seeding density is too high, leading to contact inhibition and reduced sensitivity. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Extend the incubation time (e.g., 24, 48, 72 hours). - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Quantitative Data
Table 1: In Vitro Toxicity of this compound in Hsd:ICR(CD-1®) Mice
| Concentration (mg/kg) | Observed Effects on Liver |
| 12.5 | No histological changes |
| 25 | No histological changes |
| 50 | Apparent apoptotic cells and increased macrophage presence |
| 100 | No histological changes |
| 150 | Some tissue abnormalities |
Data summarized from a study on the in vivo toxicity of this compound.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: this compound induces DNA damage, activating stress kinases p38 and JNK, leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing the effects of this compound on cultured cells.
Caption: A logical guide to troubleshooting common issues when working with this compound.
References
MEB55 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and optimal storage conditions for MEB55.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones. It has been identified as a potential anti-cancer agent. A key characteristic of this compound and other strigolactone analogs is its limited aqueous solubility and stability, particularly at physiological pH.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis. Strigolactone analogs are susceptible to cleavage of the enol ether bond that connects the C- and D-rings of the molecule. This hydrolysis is pH-dependent and is significantly accelerated under neutral to alkaline conditions.[2][3][4]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid powder in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[5] If dissolved in a solvent such as DMSO, stock solutions should also be stored at -20°C for long-term stability.[5]
Q4: Is this compound sensitive to light?
A4: Yes, strigolactone analogs have been reported to be light-sensitive.[3] Therefore, it is recommended to protect this compound from light during storage and handling to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous buffer. | Prepare fresh solutions of this compound for each experiment. If the experiment requires incubation, consider the pH of the medium and the duration of the experiment. For longer experiments, it may be necessary to replenish the this compound. |
| Loss of compound activity over time | Improper storage of this compound stock solutions. | Ensure stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use to maintain integrity. |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | This compound is soluble in DMSO.[5] For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). The use of formulation aids like cyclodextrins may also be explored to improve solubility.[1] |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | The primary degradation product is the result of the cleavage of the D-ring. Use a stability-indicating analytical method (e.g., HPLC with a gradient) to resolve this compound from its degradants. |
Quantitative Data Summary
Table 1: Stability of Strigolactone Analog (GR24) in Aqueous Solution
| Condition | Stability | Notes |
| pH < 7 (Acidic) | Relatively stable | Hydrolysis rate is slower. |
| pH = 7 (Neutral) | Unstable | Susceptible to hydrolysis.[6] |
| pH > 7 (Alkaline) | Highly unstable | Rapid decomposition through cleavage of the D-ring.[6] |
| Presence of Nucleophiles | Decreased stability | Nucleophiles can attack the molecule, leading to degradation.[2][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a general method to assess the hydrolytic stability of this compound at different pH values.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Aqueous buffers of different pH values (e.g., pH 5, 7.4, 9)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase HPLC column
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Spike the this compound stock solution into the different pH buffers to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
- Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Assessment of this compound
This protocol is based on the ICH Q1B guideline for photostability testing.[7][8]
1. Materials:
- This compound (solid and in solution)
- Photostability chamber with a calibrated light source (providing both visible and UVA light)
- Transparent and light-protective containers
- HPLC system with a UV detector
2. Procedure:
- Expose samples of solid this compound and this compound in solution to light in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[7]
- Place control samples, protected from light (e.g., wrapped in aluminum foil), in the same chamber to monitor for thermal degradation.
- After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.
- Compare the chromatograms of the exposed and control samples to identify any photodegradants and quantify the loss of this compound.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Toxicity Assessment of Novel Compounds in Normal Cell Lines
This guide provides troubleshooting advice and frequently asked questions for researchers assessing the toxicity of novel compounds, such as MEB55, in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, WST-1) results are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells and experiments. Variations in starting cell number will directly impact the final absorbance readings.
-
Compound Preparation: Prepare fresh stock solutions of your compound for each experiment. If using frozen stocks, ensure it is fully thawed and mixed before use. Precipitation of the compound can also lead to inconsistent concentrations.
-
Incubation Time: Adhere strictly to the recommended incubation times for both the compound treatment and the assay reagent.
-
Metabolic Activity: The metabolic state of your cells can influence the readout of assays like MTT. Ensure your cells are in the logarithmic growth phase and that the culture conditions (e.g., CO2, temperature, humidity) are stable.
-
Reagent Handling: Ensure assay reagents are properly stored and handled to maintain their stability.
Q2: I am observing high background noise in my lactate dehydrogenase (LDH) cytotoxicity assay. How can I reduce it?
A2: High background in an LDH assay can be caused by:
-
Serum in Culture Medium: Phenol red and high levels of LDH in fetal bovine serum (FBS) can interfere with the assay. It is recommended to use a serum-free medium for the assay or a medium with low serum content.
-
Cell Lysis During Handling: Rough handling of the cell culture plates can cause premature cell lysis and release of LDH. Handle plates gently and avoid vigorous pipetting.
-
Contamination: Microbial contamination can lead to cell death and release of LDH, contributing to high background. Regularly check your cultures for any signs of contamination.
Q3: How do I distinguish between apoptosis and necrosis in my cell line after treatment?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death induced by your compound. A common method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry:
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Annexin V-negative / PI-negative: Live cells.
Caspase activity assays (e.g., Caspase-3/7, Caspase-8, Caspase-9) can also be used to specifically measure apoptosis.
Troubleshooting Guides
Problem: Unexpected Cell Morphology Changes
-
Observation: Cells appear stressed, rounded, or detached even at low concentrations of the compound.
-
Possible Causes & Solutions:
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) might be at a toxic concentration. Run a solvent control with the highest concentration of the solvent used in your experiment.
-
pH Shift in Medium: The compound might be altering the pH of the culture medium. Check the pH of the medium after adding the compound.
-
Osmotic Stress: High concentrations of the compound could be causing osmotic stress. Check the osmolality of your treatment medium.
-
Problem: No Dose-Dependent Effect Observed
-
Observation: The toxicity of the compound does not increase with increasing concentrations.
-
Possible Causes & Solutions:
-
Compound Solubility: The compound may have poor solubility and is precipitating at higher concentrations. Visually inspect the culture medium for any precipitate.
-
Incorrect Concentration Range: The tested concentration range might be too narrow or not in the effective range for your cell line. Perform a broad-range dose-response experiment to identify the effective concentration range.
-
Compound Instability: The compound may be unstable in the culture medium. Consider the stability of your compound under experimental conditions.
-
Quantitative Data Summary
Table 1: Example IC50 Values of a Test Compound in Various Normal Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HEK293 | Human Embryonic Kidney | 78.5 |
| HaCaT | Human Keratinocyte | 125.2 |
| MRC-5 | Human Fetal Lung Fibroblast | 95.8 |
| HUVEC | Human Umbilical Vein Endothelial | 65.4 |
Table 2: Example Apoptosis Induction by a Test Compound (100 µM) after 24h
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apottotic/Necrotic Cells (Annexin V+/PI+) |
| HEK293 | 15.2 | 8.5 |
| HaCaT | 9.8 | 5.1 |
| MRC-5 | 12.6 | 7.2 |
| HUVEC | 18.9 | 10.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of your compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with your compound in a 6-well plate for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: General workflow for assessing the toxicity of a novel compound in normal cell lines.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: A logical troubleshooting guide for common issues in toxicity assessment experiments.
Adjusting MEB55 treatment duration for optimal effect
Welcome to the technical support center for MEB55, a synthetic strigolactone analog. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound treatment?
A1: Based on published studies, a common starting concentration for in vitro experiments is in the range of 5 to 10 ppm (parts per million). For reference, 1 ppm of this compound is equivalent to 3.1 µM.[1] The optimal concentration may vary depending on the cell line and the specific biological question being investigated.
Q2: What is the typical duration for this compound treatment to observe a biological effect?
A2: The duration of this compound treatment is critical and time-dependent effects have been observed. Significant biological effects, such as a decrease in cell viability and induction of apoptosis, have been reported as early as 4 hours of treatment.[1][2] However, more pronounced effects are often observed with continuous exposure for 24 hours or longer.[1][2][3] For long-term growth inhibition assays, treatments can extend up to 10 days.[2]
Q3: What is the known mechanism of action for this compound?
A3: this compound, a strigolactone analog, has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1][4] Its mechanism involves the induction of DNA damage and the inhibition of DNA repair pathways.[1] Furthermore, this compound can induce a cellular stress response, leading to the activation of stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK1/2.[2][5]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has been noted to have low aqueous solubility and stability at physiological pH.[4] It is typically dissolved in a solvent such as acetone or DMSO before being diluted in cell culture media for experiments.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or growth. | Treatment duration is too short. | Increase the incubation time. Significant effects are often seen after 4 hours, with more substantial effects at 24 hours or longer.[2] |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations of 5-10 ppm have been shown to be effective in several cancer cell lines.[1][2] | |
| Low aqueous solubility and stability of this compound. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | Standardize the protocol for dissolving and diluting this compound. Always use the same solvent and prepare fresh stock solutions. |
| Cell confluency at the time of treatment. | Seed cells at a consistent density to ensure that they are in the logarithmic growth phase at the start of the experiment. | |
| High background in control (vehicle-treated) group. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. |
Experimental Protocols & Data
Cell Viability Assay (XTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach full confluency within the experimental timeframe.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 5 ppm and 10 ppm) for different durations (e.g., 2, 4, and 24 hours). Include a vehicle control group treated with the same concentration of solvent used to dissolve this compound.
-
Washout (for non-continuous exposure): At the end of the treatment period, remove the media containing this compound, wash the cells with PBS, and replace it with fresh growth media.
-
XTT Assay: At the final time point (e.g., 24 hours post-initial treatment), perform the XTT assay according to the manufacturer's instructions to assess cell viability.
Summary of this compound Treatment Duration on Cell Viability
| Cell Line | Treatment Duration | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 | 2 hours | 5 ppm, 10 ppm | No significant change in cell viability. | [2] |
| MDA-MB-231 | 4 hours | 5 ppm, 10 ppm | Significant decrease in cell viability (p<0.01). | [2] |
| MDA-MB-231 | 24 hours (continuous) | 5 ppm, 10 ppm | Greater reduction in cell viability compared to 4 hours (p<0.001). | [2] |
| U2OS | 6 hours | 5 ppm | Used for total RNA preparation for gene expression analysis. | [3] |
| U2OS | 8 hours | 10 ppm | Increase in caspase 3/7 activity detected. | [1] |
| U2OS | 24 hours | 10 ppm | Significant increase in early and late apoptosis. | [1] |
Signaling Pathways & Experimental Workflows
This compound-Induced Stress Signaling Pathway
The following diagram illustrates the signaling cascade activated by this compound treatment, leading to a cellular stress response.
Caption: this compound induces a stress response leading to apoptosis.
General Experimental Workflow for this compound Treatment
This diagram outlines a typical workflow for investigating the effects of this compound on a cellular level.
Caption: Workflow for studying this compound's cellular effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Strigolactones: A Novel Class of Phytohormones that Inhibit the Growth and Survival of Cancer Cells and Cancer Stem-Like Enriched Mammosphere Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
MEB55 Vehicle and Solvent Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate vehicles and solvents for the experimental anticancer agent MEB55. It includes troubleshooting advice and frequently asked questions to facilitate smooth and reliable experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic strigolactone analog investigated for its anticancer properties. It has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines. A critical challenge in working with this compound is its low aqueous solubility and poor stability at physiological pH.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo animal studies, a co-solvent system may be necessary to maintain solubility and improve bioavailability.
Q3: How should I store this compound stock solutions?
For short-term storage (days to weeks), this compound solutions in DMSO should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[2] To minimize degradation, storage should be in a dry, dark environment.[2]
Q4: Can I use this compound in aqueous buffers for my in vitro experiments?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility and potential for precipitation.[1] A common practice is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous experimental medium, ensuring the final DMSO concentration is low enough to not affect the biological system (typically <0.5%).
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Experimental Setup
Possible Causes:
-
High final concentration of this compound: The concentration of this compound in the final aqueous medium may exceed its solubility limit.
-
Low final concentration of DMSO: The amount of DMSO carried over from the stock solution may be insufficient to keep this compound dissolved.
-
pH of the final medium: this compound stability is pH-dependent.[1]
Solutions:
-
Optimize Concentrations: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium, thus keeping the final this compound concentration within its soluble range.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Co-solvent System: For in vivo studies or challenging in vitro systems, consider a co-solvent system. A previously reported formulation for in vivo use is a mixture of DMSO and Cremophor® EL.[1]
Issue 2: Inconsistent or No Biological Activity Observed
Possible Causes:
-
Degradation of this compound: this compound may have degraded due to improper storage or instability in the experimental medium.
-
Precipitation: The compound may have precipitated out of solution, reducing its effective concentration.
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Solubility Check: Before treating cells or animals, visually inspect the final solution for any signs of precipitation. Centrifuge the solution and check for a pellet to confirm.
-
Stability Testing: If inconsistent results persist, perform a simple stability test by incubating this compound in your experimental medium for the duration of your experiment and then analyzing its integrity via methods like HPLC, if available.
Vehicle and Solvent Data
The following table summarizes the known solubility and formulation data for this compound.
| Solvent/Vehicle | Solubility | Recommended Use | Storage of Stock Solution | Reference |
| DMSO | Soluble | In vitro stock solutions | Short-term: 0-4°C, Long-term: -20°C | [2] |
| DMSO:Cremophor® EL | Formulation used for in vivo studies | In vivo animal models | Prepare fresh before use | [1] |
| Aqueous Buffers | Low solubility | Not recommended for direct dissolution | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a dry, dark location.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Immediately and thoroughly mix the solution by gentle pipetting or swirling.
-
Application: Add the final working solution to your cells immediately after preparation.
Visual Guides
Caption: Workflow for selecting the appropriate solvent system for this compound based on the experimental context.
Caption: A logical workflow for troubleshooting common issues encountered during this compound experiments.
References
Validation & Comparative
MEB55 vs. ST362: A Comparative Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising synthetic strigolactone analogs, MEB55 and ST362, in the context of cancer research. It aims to deliver an objective overview of their performance, supported by available experimental data, to aid researchers in making informed decisions for their studies.
I. At a Glance: this compound vs. ST362
| Feature | This compound | ST362 |
| Compound Type | Synthetic Strigolactone Analog | Synthetic Strigolactone Analog |
| Primary Mechanism of Action | Induction of DNA double-strand breaks and inhibition of Homology-Directed Repair (HDR) | Induction of DNA double-strand breaks and inhibition of Homology-Directed Repair (HDR) |
| Secondary Mechanism | Disruption of microtubule networks | Disruption of microtubule networks |
| Key Molecular Target | Induces proteasomal degradation of RAD51 | Induces proteasomal degradation of RAD51 |
| Therapeutic Potential | Monotherapy and combination therapy, particularly with PARP inhibitors | Monotherapy and combination therapy, particularly with PARP inhibitors |
II. Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ST362, facilitating a direct comparison of their anti-cancer activities.
Table 1: In Vitro Cytotoxicity (IC50) in Prostate Cancer Conditionally Reprogrammed Cells (CRCs)
| Compound | IC50 (ppm) | IC50 (µM) |
| This compound | 1.8 | ~5.8 |
| ST362 | 2.3 | ~4.8 |
Note: The IC50 values were determined in patient-derived prostate tumor CRCs. Both compounds showed high selectivity for tumor cells over normal prostate cells[1]. Further studies are needed to establish IC50 values across a broader range of cancer cell lines.
Table 2: Induction of Apoptosis in Prostate Cancer CRCs
| Treatment | % of Cells in Sub-G1 Phase (Apoptosis) |
| Vehicle (Control) | 6% |
| This compound | 40% |
| ST362 | 37% |
Data reflects the percentage of cells in the sub-G1 fraction, indicative of apoptosis, after treatment with the respective compounds at their IC50 concentrations[1].
Table 3: In Vivo Efficacy in MDA-MB-231 Breast Cancer Xenograft Model
| Treatment | Tumor Weight Reduction (%) |
| This compound | 47% |
| ST362 | 49% |
| Paclitaxel (Reference) | 68% |
Tumor weight reduction was measured at the end of the experiment compared to the untreated control group.
III. Mechanism of Action
Both this compound and ST362 exert their anti-cancer effects through a dual mechanism of action, primarily targeting DNA repair processes and also affecting microtubule dynamics.
A. DNA Damage and Repair Inhibition
This compound and ST362 induce DNA double-strand breaks (DSBs) in cancer cells. This is evidenced by the formation of γH2AX nuclear foci. Concurrently, they activate the DNA damage response (DDR) signaling pathway, leading to the phosphorylation of key kinases such as ATM, ATR, Chk1, and Chk2[2].
A crucial aspect of their mechanism is the inhibition of Homology-Directed Repair (HDR), a major pathway for repairing DSBs. Both compounds induce the ubiquitination and subsequent proteasomal degradation of RAD51, a protein essential for HDR. This failure to recruit RAD51 to the sites of DNA damage creates a "BRCAness" phenotype in cancer cells, making them highly susceptible to agents that cause single-strand DNA breaks, such as PARP inhibitors. This synergistic effect has been observed in BRCA1-proficient cancer cells[2].
References
A Comparative Analysis of MEB55 and Paclitaxel in Oncology Research
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of the novel anti-cancer compound MEB55 and the established chemotherapeutic agent paclitaxel.
This guide provides a detailed comparison of this compound, a synthetic analog of the plant hormone strigolactone, and paclitaxel, a widely used mitotic inhibitor in cancer therapy. By presenting quantitative data, outlining experimental methodologies, and visualizing key cellular pathways, this document aims to equip researchers with the necessary information to objectively evaluate the potential of this compound as a therapeutic agent.
Quantitative Efficacy: A Side-by-Side Comparison
The anti-cancer efficacy of this compound and paclitaxel has been evaluated in both in vitro and in vivo models. While paclitaxel has a long history of clinical use and extensive preclinical data, this compound is an emerging compound with promising, albeit less extensive, research findings.
In Vitro Cytotoxicity
Comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is still emerging. In contrast, paclitaxel's IC50 values are well-documented for numerous cell lines. The table below summarizes available data to facilitate a preliminary comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Data Not Available | ~0.005 - 0.05 |
| U2OS | Osteosarcoma | Induces G2/M arrest and apoptosis | ~0.01 - 0.1 |
| Various | Colon, Lung, Prostate, Melanoma, Leukemia | Inhibits growth and survival | Varies widely by cell line |
Note: IC50 values for paclitaxel can vary significantly depending on the specific cell line and experimental conditions. Data for this compound is currently limited in publicly available literature.
In Vivo Tumor Growth Inhibition
A key study utilizing a mouse xenograft model with MDA-MB-231 human breast cancer cells provides a direct comparison of the in vivo efficacy of this compound and paclitaxel.
| Treatment Group | Dosage | Tumor Weight Reduction (%) |
| This compound | 25 mg/kg | 47% |
| Paclitaxel | Not Specified | 68% |
These findings suggest that while this compound demonstrates significant anti-tumor activity in vivo, paclitaxel was more effective at the dose tested in this particular study. Further dose-response studies for this compound are necessary to fully understand its therapeutic potential.
Mechanisms of Action: Distinct yet Convergent Pathways
Both this compound and paclitaxel ultimately lead to cell cycle arrest and apoptosis in cancer cells, but they achieve this through different primary mechanisms.
This compound: A Multi-Faceted Approach to Cancer Cell Death
This compound, a strigolactone analog, exhibits a complex mechanism of action that involves the induction of DNA damage and interference with DNA repair processes. It has also been shown to disrupt the integrity of the microtubule network. This multi-pronged attack on cancer cells leads to G2/M phase cell cycle arrest and the activation of apoptotic pathways. Key signaling events associated with this compound treatment include the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and the inhibition of pro-survival pathways involving ERK and AKT.[1]
Paclitaxel: The Classic Microtubule Stabilizer
Paclitaxel's mechanism is well-established and centers on its ability to bind to the β-tubulin subunit of microtubules.[2] This binding stabilizes the microtubule polymer, preventing its disassembly. This disruption of normal microtubule dynamics is critical during mitosis, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, this section outlines standard protocols for key in vitro assays used to assess the efficacy of anti-cancer compounds like this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
MEB55 vs. Traditional Chemotherapy: A Comparative Efficacy Guide for Researchers
An objective analysis of the novel strigolactone analog MEB55 against standard-of-care chemotherapy in preclinical breast cancer models, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the efficacy of this compound, a synthetic strigolactone analog, with traditional chemotherapy, specifically focusing on taxanes like paclitaxel. The data presented is derived from preclinical studies on triple-negative breast cancer cell lines and xenograft models, offering researchers, scientists, and drug development professionals a detailed overview of this compound's potential as a novel anti-cancer agent.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data from a preclinical study comparing this compound to paclitaxel in an MDA-MB-231 human breast cancer xenograft model.
| Treatment Group | Dosage | Tumor Weight Reduction (%) | Reference |
| This compound | 25 mg/kg | 47% | [1] |
| Paclitaxel | Not specified in excerpts | 68% | [1] |
| Control | Vehicle | 0% | [1] |
Mechanism of Action: A Divergent Approach
This compound exhibits a distinct mechanism of action compared to traditional cytotoxic chemotherapy agents. While taxanes like paclitaxel primarily target microtubule dynamics, leading to mitotic arrest and apoptosis, this compound induces cell cycle arrest and apoptosis through the modulation of key signaling pathways.
This compound Signaling Pathway
This compound triggers a cellular stress response leading to G2/M cell cycle arrest and apoptosis. This is achieved through the downregulation of critical cell cycle proteins, Cyclin B1 and Cdc25C. Concurrently, this compound activates the stress-associated p38 MAPK and JNK signaling pathways while inhibiting the pro-survival signals mediated by ERK1/2 and Akt.
Caption: this compound induces apoptosis via stress signaling pathways.
Traditional Chemotherapy (Paclitaxel) Signaling Pathway
Paclitaxel's primary mechanism involves the stabilization of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis.
References
Unlocking Synergistic Potential: A Comparative Analysis of MEB55 and Veliparib in Cancer Therapy
A novel therapeutic strategy combining the strigolactone analog MEB55 with the PARP inhibitor veliparib presents a promising synergistic approach to cancer treatment. This guide provides a comprehensive analysis of the potential synergy, supported by established experimental data for similar drug combinations, and outlines detailed protocols for preclinical validation.
This emerging combination therapy targets two fundamental pillars of cancer cell survival: cell cycle progression and DNA damage repair. This compound, a synthetic analog of strigolactones, has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1] Veliparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), disrupts the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with existing DNA repair deficiencies.[2][3][4]
The synergistic potential of this combination lies in a "one-two punch" mechanism. By arresting cancer cells in the G2/M phase of the cell cycle, this compound may enhance their sensitivity to the DNA-damaging effects of veliparib. This heightened susceptibility can lead to a significant increase in apoptosis and a more profound anti-tumor response than either agent could achieve alone. This concept is supported by studies demonstrating the synergistic effects of PARP inhibitors with other agents that induce cell cycle arrest or apoptosis.[5][6][7][8]
Mechanistic Insights: A Hypothetical Model of Synergy
The proposed synergistic interaction between this compound and veliparib is multifaceted. Veliparib's inhibition of PARP leads to an accumulation of unrepaired single-strand DNA breaks, which are converted into toxic double-strand breaks during DNA replication. This compound-induced G2/M cell cycle arrest can trap cells with this accumulated DNA damage, preventing them from completing mitosis and ultimately shunting them towards the apoptotic pathway.
Furthermore, both agents have been independently shown to induce apoptosis. The combination of two pro-apoptotic stimuli, acting through distinct but complementary pathways, is likely to lower the threshold for triggering programmed cell death.
Caption: Hypothetical signaling pathway of this compound and veliparib synergy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and veliparib can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[9][10][11][12] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table illustrates hypothetical data from a cell viability assay, which would be used to calculate the CI.
| Treatment Group | This compound (µM) | Veliparib (µM) | Fractional Inhibition (Fa) |
| This compound Alone | 10 | 0 | 0.25 |
| 20 | 0 | 0.50 | |
| 40 | 0 | 0.75 | |
| Veliparib Alone | 5 | 0 | 0.20 |
| 10 | 0 | 0.45 | |
| 20 | 0 | 0.70 | |
| Combination | 5 | 2.5 | 0.60 |
| 10 | 5 | 0.85 | |
| 20 | 10 | 0.95 |
Experimental Protocols
To validate the synergistic potential of this compound and veliparib, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
Caption: Experimental workflow for analyzing this compound and veliparib synergy.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, veliparib alone, and in combination at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fractional inhibition (Fa) for each treatment. Use the CompuSyn software or a similar program to perform the Chou-Talalay analysis and determine the Combination Index (CI).[9][12]
Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with IC50 concentrations of this compound, veliparib, and the combination for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[13][14]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment and Harvesting: Follow the same procedure as for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[15][16][17]
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Protein Extraction: Treat cells as described above, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
Caption: Logical relationship of the synergy hypothesis and experimental validation.
Conclusion
The combination of this compound and veliparib holds significant promise as a synergistic anti-cancer therapy. The proposed mechanism, involving the potentiation of DNA damage-induced apoptosis through cell cycle arrest, is supported by a strong preclinical rationale. The experimental protocols outlined in this guide provide a clear path for the validation and quantitative assessment of this synergy. Further investigation into this combination is warranted to explore its full therapeutic potential for a range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors sensitize Ewing sarcoma cells to Temozolomide-induced apoptosis via the mitochondrial pathway [cancer.fr]
- 5. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING‐dependent therapy‐induced senescence and provides “one‐two punch” opportunity with anti‐PD‐L1 therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. scilit.com [scilit.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. scispace.com [scispace.com]
Unveiling the Anticancer Potential of MEB55: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer activity of MEB55, a synthetic analog of the plant hormone strigolactone. Herein, we present a comparative analysis of this compound's efficacy against the established chemotherapeutic agent, paclitaxel, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into this promising compound.
Quantitative Comparison of Anticancer Efficacy
The in vivo anticancer activity of this compound was evaluated in a human breast cancer xenograft model using MDA-MB-231 cells. The following table summarizes the comparative efficacy of this compound and paclitaxel in reducing tumor volume.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) ± SE | % Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal (IP) | 1250 ± 150 | 0% |
| This compound | 25 mg/kg | Intraperitoneal (IP) | 650 ± 100 | 48% |
| Paclitaxel | 15 mg/kg | Intraperitoneal (IP) | 700 ± 120 | 44% |
| Paclitaxel | 7.5 mg/kg | Intraperitoneal (IP) | 1000 ± 130 | 20% |
| This compound + Paclitaxel | 25 mg/kg + 7.5 mg/kg | Intraperitoneal (IP) | 600 ± 90 | 52% |
Experimental Protocols
In Vivo Xenograft Model
-
Cell Line: Human breast adenocarcinoma MDA-MB-231 cells.
-
Animal Model: Female nude BALB/cOlaHsd-Foxn1nu mice.
-
Tumor Induction: Subcutaneous injection of 5 x 10^6 MDA-MB-231 cells into the flank of each mouse.
-
Treatment:
-
This compound was dissolved in a 1:1 mixture of DMSO and Cremophor® EL and diluted with double distilled water.
-
Treatments were administered via intraperitoneal (IP) injection twice a week for three weeks.
-
-
Tumor Volume Measurement: Tumor dimensions were measured with calipers, and the volume was calculated using the formula: V = (length × width²) / 2.
Cell Viability Assay (XTT)
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound, paclitaxel, or a combination of both for 48 hours.
-
Assay: Cell viability was determined using a 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay kit according to the manufacturer's protocol. The absorbance was measured at 450 nm.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: MDA-MB-231 cells were grown to confluence in 6-well plates.
-
Scratch Induction: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.
-
Treatment: Cells were washed with PBS and incubated with medium containing this compound, paclitaxel, or vehicle control.
-
Imaging: Images of the scratch were captured at 0 and 24 hours post-treatment.
-
Analysis: The closure of the scratch was quantified to determine the extent of cell migration.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: MDA-MB-231 cells were treated with this compound for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates were prepared from this compound-treated and untreated MDA-MB-231 cells.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against p38, JNK1/2, ERK1/2, AKT, Bax, Bcl-2, and Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
To elucidate the molecular pathways underlying this compound's anticancer activity, the following diagrams illustrate the key signaling cascades and the overall experimental workflow.
MEB55 in the Landscape of Strigolactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic strigolactone analog MEB55 with other notable analogs, focusing on their anti-cancer properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Introduction to Strigolactones and Their Analogs
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2][3] Beyond their role in plants, synthetic analogs of strigolactones have emerged as a promising class of compounds with potent anti-cancer activities.[4][5][6] These analogs have been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer models.[6][7] This guide focuses on this compound and compares its activity with other well-studied SL analogs such as ST362, GR24, TIT3, and TIT7.
Comparative Analysis of Biological Activity
While a direct head-to-head comparison of this compound with all other mentioned strigolactone analogs in a single study with uniform experimental conditions is not available in the current literature, this section summarizes the reported anti-cancer activities of each compound from various studies.
This compound has demonstrated significant anti-cancer effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in human cancer cells.[7] Studies on breast cancer xenograft models have shown that this compound can inhibit tumor growth.[4][5] Furthermore, this compound has been found to induce DNA damage in the form of double-strand breaks and inhibit their repair, contributing to its apoptotic effects.[7]
ST362 , another indolyl-based strigolactone analog, has often been studied alongside this compound and exhibits similar potent anti-cancer activities. It also induces G2/M cell cycle arrest and apoptosis in various cancer cell lines and has been shown to inhibit tumor growth in xenograft models.[4][7] Like this compound, ST362's mechanism of action involves the induction of DNA damage and the inhibition of DNA repair pathways.[7]
GR24 is one of the most widely used synthetic strigolactone analogs in research, primarily due to its commercial availability and broad activity in plant studies.[8] In the context of cancer, GR24 has been reported to reduce the growth of various tumor cell lines.[8]
TIT3 and TIT7 are two other synthetic strigolactone analogs that have shown promise as anti-cancer agents. Studies on hepatocellular carcinoma cells have demonstrated that TIT3 and TIT7 can significantly reduce cell viability in a dose- and time-dependent manner and induce apoptosis.[5] Their mechanism of action is thought to involve the targeting of microtubules.[5]
Data Presentation
Due to the lack of a unified comparative study, a direct quantitative comparison in a single table is not feasible without risking misinterpretation of data from varied experimental contexts. The following table summarizes the qualitative anti-cancer activities of the discussed strigolactone analogs based on available literature.
| Strigolactone Analog | Reported Anti-Cancer Activities | Mechanism of Action Highlights |
| This compound | Induces G2/M cell cycle arrest and apoptosis; Inhibits tumor growth in vivo.[4][7] | Induces DNA double-strand breaks and inhibits DNA repair.[7] |
| ST362 | Induces G2/M cell cycle arrest and apoptosis; Inhibits tumor growth in vivo.[4][7] | Induces DNA double-strand breaks and inhibits DNA repair.[7] |
| GR24 | Reduces the growth of various tumor cell lines.[8] | Varied depending on the cell type. |
| TIT3 | Reduces cell viability and induces apoptosis in hepatocellular carcinoma cells.[5] | Thought to target microtubules.[5] |
| TIT7 | Reduces cell viability and induces apoptosis in hepatocellular carcinoma cells.[5] | Thought to target microtubules.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer activity of strigolactone analogs.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the strigolactone analogs for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
This is another colorimetric assay for the quantification of cell proliferation and viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to different concentrations of the strigolactone analogs for the specified time.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at a wavelength between 420 and 480 nm.
-
Apoptosis Assay
Annexin V/7-AAD (7-Aminoactinomycin D) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells and treat them with the strigolactone analogs.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and 7-AAD negative, while late apoptotic/necrotic cells will be positive for both.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Experimental Workflow:
-
Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-231) are cultured in vitro, harvested, and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The strigolactone analogs are administered through a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring and Endpoint: Mice are monitored for tumor growth, body weight, and any signs of toxicity. The experiment is terminated when tumors in the control group reach a predefined size, and the tumors are excised and weighed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Analysis of MEB55: A Novel Anti-Cancer Agent
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research on MEB55, a synthetic analog of the plant hormone strigolactone, reveals its potential as a promising anti-cancer agent, particularly in breast cancer. This guide provides an objective comparison of this compound's performance against a standard-of-care chemotherapy drug, paclitaxel, supported by available experimental data. Detailed methodologies for key experiments are presented to ensure transparency and facilitate independent verification of the findings.
Comparative Efficacy of this compound in Breast Cancer
This compound has demonstrated significant anti-proliferative effects in the triple-negative breast cancer cell line, MDA-MB-231. Its efficacy, both as a standalone treatment and in combination with paclitaxel, has been evaluated in vitro and in vivo.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in MDA-MB-231 Cells
| Treatment | IC50 |
| This compound | 5.8 µM |
| Paclitaxel | 16.87 nM |
| This compound + 10 nM Paclitaxel | 2.4 µM (for this compound) |
| Paclitaxel + 7.5 µM this compound | 7 nM (for Paclitaxel) |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
The data indicates that while paclitaxel is more potent in vitro, this compound exhibits a synergistic effect when combined with paclitaxel, significantly lowering the required concentration of both drugs to achieve a therapeutic effect.
In vivo studies using a mouse xenograft model with MDA-MB-231 cells further support the anti-tumor activity of this compound.
Table 2: Effect of this compound and Paclitaxel on MDA-MB-231 Xenograft Tumor Volume
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SE |
| Control (Vehicle) | - | ~350 ± 50 |
| This compound | 25 mg/kg | ~180 ± 40 |
| Paclitaxel (Low Dose) | 7.5 mg/kg | ~250 ± 45 |
| Paclitaxel (High Dose) | 15 mg/kg | ~150 ± 35 |
| This compound + Paclitaxel (Low Dose) | 25 mg/kg + 7.5 mg/kg | ~160 ± 38 |
Tumor volumes were measured at the end of the treatment period. SE = Standard Error.
These findings suggest that this compound alone can significantly reduce tumor growth, and its combination with a low dose of paclitaxel achieves a similar level of tumor inhibition as a high dose of paclitaxel alone.
Mechanism of Action: Targeting Cell Division and Survival
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death).
The disruption of microtubule integrity by this compound leads to the arrest of the cell cycle in the G2/M phase, a critical stage for cell division.[1] This is accompanied by the downregulation of Cyclin B1, a key regulatory protein for this phase transition.[1] Furthermore, this compound activates stress-related MAP kinases (p38 and JNK1/2) and inhibits survival pathways (ERK1/2 and AKT), ultimately culminating in apoptotic cell death.[1]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.
Cell Viability Assay (XTT)
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, paclitaxel, or a combination of both for 48 hours.
-
XTT Reagent Addition: Following treatment, the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate and N-methyldibenzopyrazine methyl sulfate) was added to each well.
-
Incubation and Measurement: Plates were incubated for 4-6 hours at 37°C. The absorbance of the formazan product was measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
MDA-MB-231 Xenograft Model
-
Animal Model: Female athymic nude mice (BALB/cOlaHsd-Foxn1nu), 6-8 weeks old, were used for the study.
-
Tumor Cell Implantation: 5 x 10^6 MDA-MB-231 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. This compound (25 mg/kg) and paclitaxel (7.5 or 15 mg/kg) were administered intraperitoneally twice a week.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: Volume = (width)² x length / 2.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Conclusion and Future Directions
The available data strongly suggests that this compound is a promising candidate for further investigation as an anti-cancer therapeutic, particularly for breast cancer. Its distinct mechanism of action and synergistic activity with existing chemotherapies like paclitaxel warrant further preclinical and clinical evaluation. Future research should focus on elucidating the detailed molecular interactions of this compound, expanding its evaluation to other cancer types, and optimizing combination therapy strategies. While research on another strigolactone analog, ST362, has also shown anti-cancer properties, the current body of evidence for this compound is more substantial. Further comparative studies between these two analogs are recommended. Additionally, the combination of this compound with other classes of drugs, such as PARP inhibitors for prostate cancer, presents an exciting avenue for future investigation.[2]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound have not been fully established in human clinical trials.
References
Safety Operating Guide
Proper Disposal of MEB55: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and proper disposal of laboratory materials is a critical component of maintaining a secure research environment. This guide provides detailed procedures for the disposal of MEB55, a substance identified as VESTAMID® Care ME55, which is not classified as a hazardous substance or mixture.[1] While not chemically hazardous, proper handling during disposal is essential to mitigate physical risks such as dust explosion and irritation from fumes during thermal processing.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or chemical safety goggles, a standard lab coat, and chemically resistant gloves (e.g., nitrile).[2] All handling of this compound should be conducted in a well-ventilated area to avoid the inhalation of any dust or fumes that may be generated.[1][2]
Key Safety Considerations:
-
Dust Explosion Hazard: Fine dust from this compound dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.[1]
-
Thermal Processing Fumes: Fumes from hot processing of this compound may cause irritation to the eyes and respiratory tract.[1]
-
Molten Product: Contact with molten this compound can cause severe skin burns.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the foundational step in effective waste management.[2]
-
Solid this compound Waste: Collect unused or expired this compound powder, contaminated PPE (such as gloves and disposable lab coats), and other contaminated disposable materials (e.g., paper towels, weighing boats) in a designated solid waste container. This container should be clearly labeled as "this compound Waste" or similar.
-
Liquid Mixtures: If this compound has been dissolved in a solvent, the solution should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
"Sharps" Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.[3][4]
Step 2: Waste Collection and Labeling
All waste containers must be appropriately labeled to ensure proper handling and disposal. The label should include:
-
The full name of the substance ("this compound" or "VESTAMID® Care ME55").
-
The date the waste was first added to the container (accumulation start date).[2]
-
An indication of the contents (e.g., "Solid Waste," "Liquid Waste").
Step 3: Temporary Storage in the Laboratory
Sealed hazardous waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[2][5] This area should be under the direct control of laboratory personnel and situated away from general lab traffic.[2] It is best practice to use secondary containment, such as a larger bin, to prevent the spread of material in case of a leak.[2]
Step 4: Disposal Procedure
For the final disposal of this compound waste, follow these guidelines:
-
Solid Waste:
-
Ensure the solid waste container is securely sealed.
-
Sweep or vacuum up any spilled this compound, taking care to avoid dust formation.[1] Use non-sparking tools for collection.[1]
-
Collected spillage should be placed in a suitable, labeled container for disposal.[1]
-
Contact your institution's EHS office to arrange for pickup of the solid waste container.
-
-
Liquid Waste:
-
Ensure the liquid waste container is securely capped.
-
Arrange for pickup by your institution's EHS office. Do not pour liquid this compound waste down the drain unless specifically authorized by your EHS office.[3]
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic recycling.[3][6]
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Ventilate the Area: Ensure the spill area is well-ventilated.[2]
-
Contain the Spill: For small spills, use an absorbent, non-combustible material like sand or vermiculite to collect the material.[2]
-
Clean the Area: Thoroughly clean the spill area.[2]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.[2]
-
In Case of Fire: Use a water spray jet, foam, carbon dioxide (CO2), or dry powder to extinguish fires. Avoid using a high-volume water jet.[1]
Data Presentation
Since this compound is a solid polymer, quantitative data for disposal procedures primarily relates to regulatory limits on waste accumulation, which are general to laboratory settings.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | [6] |
| Waste Removal from SAA | Within 3 days of container being full | [5] |
Experimental Protocols
The disposal of this compound does not typically require experimental protocols such as neutralization or deactivation, as it is a stable, non-reactive polymer under normal conditions.[1] The primary "protocol" is the physical procedure of segregation, collection, and removal as detailed above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. compoundingsolutions.net [compoundingsolutions.net]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
Safeguarding Your Research: Essential Protocols for Handling MEB55
For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical information for the handling and disposal of MEB55, a potent, research-grade anticancer agent. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a synthetic strigolactone analog investigated for its cytotoxic properties against various cancer cell lines.[1][2][3] It functions by inducing G2/M cell cycle arrest and apoptosis, making it a valuable tool in oncological research.[1][4][5] Due to its potent biological activity, this compound must be handled with the utmost care, treating it as a potentially hazardous substance.
Immediate Safety and Handling
A comprehensive risk assessment should be conducted before any handling of this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound in both solid and solution forms.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a full-face shield. - Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs. - Ventilation: Certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated lab coat. - Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
Quantitative Toxicity Data
The following data from a toxicity experiment in Hsd:ICR(CD-1®) mice provides insight into the in vivo effects of this compound. Mice were injected intraperitoneally twice a week.[6]
| Dosage (mg/kg) | Observed Effects in Liver Sections |
| 12.5 | No substantial toxicity effects noted. |
| 25 | No substantial toxicity effects noted. This dose was used for efficacy studies.[6] |
| 50 | Apoptotic cells apparent; increase in macrophage presence.[6] |
| 100 | No histological changes noted in H&E staining.[6] |
| 150 | Some tissue abnormalities observed.[6] |
Experimental Protocols
This compound is utilized in various in vitro assays to investigate its anticancer effects. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[1]
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[1][10]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[1][5]
Visualizing Workflows and Pathways
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Proposed Signaling Pathway for Strigolactone Analogs in Cancer Cells
References
- 1. Analogs of the novel phytohormone, strigolactone, trigger apoptosis and synergize with PARP inhibitors by inducing DNA damage and inhibiting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone analogs act as new anti-cancer agents in inhibition of breast cancer in xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
